PfKRS1-IN-5
Description
Properties
Molecular Formula |
C17H16F3NO4 |
|---|---|
Molecular Weight |
355.31 |
IUPAC Name |
N-((4,4-Difluoro-1-hydroxycyclohexyl)methyl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
InChI Key |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=C(O1)C=CC(F)=C2)=O)NCC3(O)CCC(F)(F)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PfKRS1-IN 5; PfKRS1 IN-5; PfKRS1-IN-5 |
Origin of Product |
United States |
Foundational & Exploratory
PfKRS1-IN-5: A Technical Guide to its Mechanism of Action as a Potent Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of PfKRS1-IN-5, a representative compound from a novel class of inhibitors targeting the Plasmodium falciparum cytosolic lysyl-tRNA synthetase (PfKRS1). This enzyme is a clinically validated target for antimalarial drug development, and its inhibition offers a promising avenue for combating drug-resistant malaria.[1][2][3][4][5]
Executive Summary
This compound is a potent and selective inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), an essential enzyme for protein synthesis in the malaria parasite.[1][2][6] By targeting PfKRS1, this compound effectively halts parasite growth in both the blood and liver stages.[1][2] This class of compounds was developed through a structure-based optimization of a high-throughput screening hit, leading to molecules with significant improvements in metabolic stability and oral bioavailability over the natural product inhibitor, cladosporin.[2][7] Preclinical studies have demonstrated in vivo efficacy in mouse models of malaria, validating PfKRS1 as a druggable target.[1][2][4][5][6]
Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule. This process, known as aminoacylation or tRNA charging, is a prerequisite for protein synthesis. The reaction proceeds in two steps:
-
Amino Acid Activation: The amino acid is activated by ATP to form an aminoacyl-adenylate intermediate, with the release of pyrophosphate.
-
tRNA Charging: The activated amino acid is then transferred to the 3' end of its cognate tRNA.
This compound acts as a competitive inhibitor at the ATP binding site of PfKRS1.[6][7] By occupying this pocket, the inhibitor prevents ATP from binding, thereby blocking the initial amino acid activation step and halting the entire protein synthesis pathway. This leads to parasite death.
Below is a diagram illustrating the targeted signaling pathway.
References
- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Plasmodium falciparum lysyl-tRNA synthetase | Aminoacyl-tRNA synthetases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. ctegd.uga.edu [ctegd.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
PfKRS1-IN-5: A Comprehensive Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of PfKRS1-IN-5, a potent inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1). This document details the biochemical and cellular mechanisms of action, quantitative data supporting its efficacy, and the experimental protocols utilized in its validation.
Core Target: Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS1)
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on its own cellular machinery for survival and replication. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis by catalyzing the attachment of a specific amino acid to its corresponding tRNA. This function makes them attractive targets for the development of novel antimalarial drugs.
The parasite possesses two distinct lysyl-tRNA synthetases: PfKRS1, which functions in the cytoplasm, and PfKRS2, located in the apicoplast.[1][2] this compound, also known as compound 5, has been identified as a selective inhibitor of the cytosolic PfKRS1.[3][4] Inhibition of PfKRS1 disrupts protein synthesis in the parasite, leading to its death. The natural product cladosporin was one of the first compounds identified to inhibit PfKRS1, paving the way for the development of more drug-like inhibitors such as this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 5) and related compounds, providing a comparative overview of their activity and properties.
Table 1: In Vitro Inhibitory Activity of this compound and Precursor Compounds
| Compound | PfKRS1 IC50 (nM) | P. falciparum Growth Inhibition IC50 (nM) | Human KRS (HsKRS) IC50 (µM) |
| Cladosporin | 61 | 40-90 | >100 |
| Compound 2 | ~210 | Not Reported | Not Reported |
| This compound (Compound 5) | 210 | Not Reported in this format | >100 |
Data sourced from multiple studies, direct comparison may vary based on assay conditions.[1]
Table 2: In Vivo Efficacy and Pharmacokinetic Properties of this compound
| Parameter | Value |
| In vivo Efficacy (SCID mouse model) | ED90 = 1.5 mg/kg (once a day for 4 days) |
| Oral Bioavailability (F) | 100% |
| Half-life (T1/2) | 2.5 hours |
This data highlights the significant in vivo activity and favorable pharmacokinetic profile of this compound.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments crucial for the identification and validation of PfKRS1 as the target of this compound.
Recombinant Protein Expression and Purification of PfKRS1
-
Objective: To produce sufficient quantities of pure, active PfKRS1 for biochemical and biophysical assays.
-
Protocol:
-
The gene encoding PfKRS1 is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).
-
The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
A large-scale culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) overnight.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
PfKRS1 is eluted with a high concentration of imidazole.
-
The eluted protein is further purified by size-exclusion chromatography to ensure high purity and proper folding.
-
Protein concentration is determined, and purity is assessed by SDS-PAGE.
-
Enzyme Inhibition Assay (Pyrophosphate Generation Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PfKRS1.
-
Protocol:
-
The assay is performed using a pyrophosphate generation detection kit (e.g., EnzChek).
-
The reaction mixture contains recombinant PfKRS1, L-lysine, ATP, and tRNALys in a suitable reaction buffer.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
The rate of pyrophosphate production is monitored by the increase in fluorescence or absorbance, as per the kit instructions.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Thermal Shift Assay (TSA)
-
Objective: To confirm direct binding of this compound to PfKRS1 by measuring the change in the protein's melting temperature (Tm).
-
Protocol:
-
Recombinant PfKRS1 is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
This compound is added to the protein-dye mixture. A control sample without the inhibitor is also prepared.
-
The samples are heated in a real-time PCR machine with a temperature gradient.
-
The fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant increase in Tm in the presence of the inhibitor indicates ligand binding and stabilization of the protein.[2]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement of this compound in a cellular environment.
-
Protocol:
-
P. falciparum-infected red blood cells are treated with this compound or a vehicle control.
-
The cells are heated to a specific temperature to induce partial protein denaturation.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble PfKRS1 in the supernatant is quantified by Western blotting or mass spectrometry.
-
Increased thermal stability of PfKRS1 in the presence of the inhibitor confirms target engagement within the parasite.
-
Generation and Analysis of Resistant Parasites
-
Objective: To provide genetic evidence for the on-target activity of this compound.
-
Protocol:
-
P. falciparum cultures are subjected to continuous drug pressure with increasing concentrations of a tool compound from the same chemical series as this compound.
-
Parasites that develop resistance are cloned by limiting dilution.
-
The genomes of the resistant clones are sequenced and compared to the parental strain to identify mutations.
-
The identification of mutations in the pfkrs1 gene provides strong evidence that PfKRS1 is the primary target of the inhibitor series.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound.
Caption: Mechanism of PfKRS1 and its inhibition by this compound.
Caption: Workflow for this compound target validation.
References
The Structure-Activity Relationship of PfKRS1 Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Inhibitor Scaffolds Targeting Plasmodium falciparum Lysyl-tRNA Synthetase
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for inhibitors of Plasmodium falciparum lysyl-tRNA synthetase 1 (PfKRS1), a clinically validated target for antimalarial drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-infective agents.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarials with novel mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein translation, represent a promising class of drug targets.[1][2] The lysyl-tRNA synthetase (KRS), in particular, has been a focus of significant research, with inhibitors demonstrating potent activity against both the blood and liver stages of the parasite.[3][4] This guide will focus on the SAR of key inhibitor series targeting the cytosolic PfKRS1, providing a detailed analysis of the chemical modifications that influence their potency and selectivity. While a specific compound designated "PfKRS1-IN-5" was not identified in publicly available literature, this guide will detail the SAR of the most prominent and well-characterized PfKRS1 inhibitor series.
Core Inhibitor Scaffolds and Structure-Activity Relationships
The development of PfKRS1 inhibitors has been largely driven by the exploration of two primary scaffolds: the natural product cladosporin and a series of synthetic chromone-based inhibitors.
Cladosporin and its Analogs
Cladosporin, a fungal secondary metabolite, was one of the first identified potent inhibitors of PfKRS1.[2] It exhibits nanomolar activity against the parasite but suffers from metabolic instability, limiting its therapeutic potential.[2][5] SAR studies on cladosporin analogs have focused on replacing the metabolically labile tetrahydropyran (THP) ring with more stable moieties, such as piperidine rings.[5][6] These modifications, while improving stability, have generally resulted in a moderate loss of potency.[5][6]
Chromone-Based Inhibitors
A significant breakthrough in the development of drug-like PfKRS1 inhibitors came from a high-throughput screen of the GlaxoSmithKline (GSK) Tres Cantos Antimalarial Set, which identified a chromone-based hit, compound 2.[3][4] This scaffold has been the subject of extensive medicinal chemistry efforts, leading to the development of potent and selective inhibitors such as DDD01510706 and the highly optimized compound 5.[1][3][4][7]
The SAR for the chromone series can be summarized as follows:
-
Chromone Core: The chromone core is essential for binding deep within the ATP-binding pocket of PfKRS1.[1][7]
-
8-Position Substitution: Analogs with an aniline methane sulfonamide at the 8-position of the chromone ring retain potent anti-parasitic activity.[1] This position has been successfully utilized to attach linkers for chemical biology studies without disrupting binding to the active site.[1][7]
-
Phenyl Ring Substitution: The addition of a fluorine atom to the C-6 position of the phenyl ring in the chromone scaffold was shown to block hydroxylation, a key metabolic liability.[4]
-
Cyclohexyl Substituent: Introduction of a hydroxyl group at the bridgehead of the cyclohexyl substituent was well-tolerated, reducing lipophilicity and intrinsic clearance without a loss of potency.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro enzymatic and cellular activities of key PfKRS1 inhibitors.
| Compound | PfKRS1 pIC50 | HsKRS pIC50 | P. falciparum (Dd2) EC50 (nM) | Reference(s) |
| Cladosporin | 7.32 | <4.0 | 115 | [1][8] |
| DDD01510706 | 6.62 | 4.70 | 368 | [1][8] |
| DDD02354914 | 7.93 | 5.20 | ND | [1][8] |
| Linker 1 | 7.65 | 4.36 | ND | [1][8] |
| Compound 2 | ND | ND | ND | [3] |
| Compound 5 | ND | ND | ND | [3] |
ND: Not Disclosed in the provided search results.
| Compound | In vivo Efficacy (SCID mouse model) | Reference(s) |
| Compound 5 | ED90 = 1.5 mg/kg (oral, once daily for 4 days) | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of PfKRS1 inhibitors are outlined below.
Recombinant Protein Expression and Purification
Recombinant PfKRS1 (residues 77-583 or 80-583), Cryptosporidium parvum KRS (CpKRS, residues 46-end), and full-length human KRS (HsKRS) proteins were produced for use in biochemical and biophysical assays.[3]
Biochemical Assays for Enzyme Inhibition
-
Luciferase ATP Consumption Assay (Kinase-Glo): This high-throughput screening assay measures the amount of ATP remaining in a reaction after incubation with the synthetase, its substrates (L-lysine), and the test compound. A decrease in luminescence indicates ATP consumption and enzyme activity, while no change suggests inhibition. The assay is typically performed with sub-K
mconcentrations of substrates to favor the identification of ATP-competitive inhibitors.[3] -
Pyrophosphate Generation Assay (EnzChek): This assay provides a more detailed kinetic characterization of inhibitors. It continuously measures the production of pyrophosphate, a product of the amino acid activation step of the aminoacylation reaction. The assay is coupled with pyrophosphatase to generate phosphate, which is then detected. This method is used to determine K
mvalues for ATP and L-lysine and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[3] -
Transcreener AMP Assay: This is a far-red, competitive fluorescence polarization immunoassay that directly detects the AMP produced during the aminoacylation reaction.[9]
Cellular Assays
P. falciparum Asexual Blood Stage Growth Inhibition Assay:
Synchronized ring-stage P. falciparum parasites are incubated with serial dilutions of test compounds for a full life cycle (typically 48-72 hours). Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using DNA-intercalating dyes like SYBR Green I. EC50 values are calculated from the dose-response curves.[1][7]
Target Engagement and Selectivity Assays
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This technique measures the change in the melting temperature (T
m) of a protein in the presence and absence of a ligand. A significant increase in Tmupon ligand binding indicates target engagement and stabilization of the protein.[3] -
Isothermal Thermal Proteome Profiling (iTPP): This method assesses target engagement in a more biologically relevant context. P. falciparum cell lysates are treated with a test compound and then subjected to a single heat shock temperature. The relative abundance of soluble proteins is then quantified by mass spectrometry. An increase in the thermal stability of a protein in the presence of the compound identifies it as a target.[1][7]
-
Chemical Pulldown: A derivative of the inhibitor is immobilized on a solid support (e.g., resin) and used to capture its protein targets from a cell lysate. The bound proteins are then identified by mass spectrometry. Competition experiments with the free compound are performed to ensure specificity.[1][7]
In Vivo Efficacy Studies
SCID Mouse Model of Malaria:
NOD-scid IL-2Rγ^null^ mice are engrafted with human erythrocytes and infected with P. falciparum. After establishment of parasitemia, the mice are treated orally with the test compound once daily for a set period (e.g., 4 days). Parasitemia is monitored by blood smears, and the effective dose required to reduce parasitemia by 90% (ED90) is determined.[3][4]
Visualizing the Path to PfKRS1 Inhibitors
The following diagrams illustrate the key processes in the discovery and characterization of PfKRS1 inhibitors.
Caption: Workflow for the discovery and development of PfKRS1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase via a Piperidine-Ring Scaffold Inspired Cladosporin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
PfKRS1-IN-5: A Deep Dive into the Binding Landscape on a Key Antimalarial Target
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and mechanism of action of PfKRS1-IN-5, a potent inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), a clinically validated target for antimalarial drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.
Executive Summary
The pressing need for new antimalarial therapies with novel mechanisms of action has propelled the investigation of essential parasite enzymes. PfKRS1, a crucial component of the protein synthesis machinery in Plasmodium falciparum, has emerged as a high-priority target. The natural product cladosporin was identified as a potent and selective inhibitor of PfKRS1, paving the way for the development of more drug-like analogs. Through a structure-based drug design approach, a series of inhibitors were optimized, leading to the identification of this compound (also referred to as compound 5 in the scientific literature), a small molecule with demonstrated in vivo efficacy in a mouse model of malaria. This guide will detail the molecular interactions governing the binding of this compound to its target, summarize key quantitative data, and outline the experimental protocols used to elucidate this critical interaction.
The this compound Binding Site: A Structural Perspective
Crystallographic studies have been instrumental in revealing the precise binding mode of this compound within the ATP-binding pocket of PfKRS1.[1][2][3] The inhibitor occupies the same space as the adenine and ribose moieties of the natural substrate, ATP.[4]
Key Interactions: The binding of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions. The chromone core of the inhibitor is a key feature, stacking between the side chains of Phe342 on one side and His338 and Arg559 on the other. The ring carbonyl of the chromone core forms a hydrogen bond with the backbone NH of Asn339, mimicking the interaction of the adenine N1 of ATP. The cyclohexyl group extends into a pocket formed by the side chains of Arg330, Phe342, and Ser344, as well as the backbone of Leu555 and Gly556.[5] Notably, this pocket is also shaped by the presence of the co-substrate, L-lysine, suggesting a sequential ordered kinetic mechanism where L-lysine binds first, creating a favorable binding site for the inhibitor.[1][4] Molecular dynamics simulations have corroborated the importance of L-lysine in stabilizing the inhibitor within the binding pocket.[6]
The crystal structure of PfKRS1 in complex with this compound has been determined and is available in the Protein Data Bank under the accession code 6HCU .[1][2][3]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound and its precursors has been quantified through various biochemical and cellular assays. The data consistently demonstrates nanomolar efficacy against the target enzyme and the parasite.
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | ED90 (mg/kg) | Reference |
| Cladosporin | Enzymatic (AMP Assay) | Recombinant PfKRS1 | 61 | - | - | [7] |
| PfKRS1-IN-2 (Screening Hit) | Enzymatic (Kinase-Glo) | PfKRS1 | - | - | - | [1] |
| This compound (Lead Compound) | Enzymatic (Pyrophosphate Generation) | PfKRS1 | 210 | 32 | - | [5][6] |
| This compound (Lead Compound) | In vivo (SCID mouse model) | P. falciparum | - | - | 1.5 (oral, once daily for 4 days) | [1][8] |
Mechanism of Action: Competitive Inhibition
Kinetic studies have established that this compound acts as a competitive inhibitor with respect to ATP.[5] This is consistent with the structural data showing the inhibitor binding in the ATP pocket. The presence of high concentrations of ATP reduces the binding affinity of this compound, whereas high concentrations of L-lysine enhance it.[1][4] This underscores the ordered kinetic mechanism where L-lysine binding precedes inhibitor binding.
Experimental Protocols
The characterization of the this compound binding site and inhibitory activity has relied on a suite of robust experimental techniques.
Recombinant Protein Expression and Purification
For in vitro biochemical and structural studies, the gene encoding PfKRS1 is subcloned into an expression vector and introduced into a suitable host, typically E. coli. The recombinant protein is then overexpressed and purified using affinity and size-exclusion chromatography to ensure high purity and activity.
X-ray Crystallography
To determine the three-dimensional structure of the PfKRS1:inhibitor complex, purified PfKRS1 is co-crystallized with L-lysine and the inhibitor.
Crystals are grown using vapor diffusion methods.[9] Diffraction data are collected at a synchrotron source, and the structure is solved by molecular replacement and refined to yield a high-resolution model of the protein-ligand interactions.
Enzyme Inhibition Assays
The inhibitory activity of compounds against PfKRS1 is quantified using various biochemical assays that measure the enzyme's aminoacylation activity.
-
Transcreener AMP/GMP Assay: This fluorescence polarization immunoassay detects the production of AMP, a byproduct of the amino acid activation step.[7]
-
Pyrophosphate Generation (EnzChek) Assay: This assay continuously measures the production of pyrophosphate (PPi), another byproduct of the aminoacylation reaction.[5][6]
-
Kinase-Glo Assay: This luminescence-based assay measures the amount of ATP remaining in the reaction, which is inversely proportional to enzyme activity.[1]
For these assays, the reaction is typically initiated by the addition of ATP, and the signal is measured over time in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Conclusion and Future Directions
The detailed characterization of the this compound binding site on PfKRS1 provides a solid foundation for the further development of this promising class of antimalarial compounds. The structural and mechanistic insights described herein are invaluable for ongoing structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The validation of PfKRS1 as a druggable target, exemplified by the in vivo efficacy of this compound, highlights the potential of targeting protein synthesis in P. falciparum as a strategy to combat malaria. Future work will likely focus on leveraging this detailed understanding to design next-generation inhibitors with improved clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctegd.uga.edu [ctegd.uga.edu]
- 9. pubs.acs.org [pubs.acs.org]
PfKRS1 Inhibitors: A Technical Guide to Selectivity for P. falciparum vs. Human Lysyl-tRNA Synthetase
Note to the reader: This technical guide focuses on the selectivity of well-characterized inhibitors of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), such as the natural product cladosporin and its synthetic analogs. No specific public domain data could be retrieved for a compound designated "PfKRS1-IN-5." The principles, experimental protocols, and selectivity data presented herein for known inhibitors serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the selective inhibition of PfKRS1.
Introduction
Lysyl-tRNA synthetase (KRS), an essential enzyme in protein synthesis, catalyzes the attachment of lysine to its cognate tRNA. The significant structural differences between the Plasmodium falciparum enzyme (PfKRS1) and its human counterpart (HsKRS) present a promising avenue for the development of selective antimalarial therapeutics. This guide delves into the quantitative selectivity of inhibitors, the experimental methodologies used to determine this selectivity, and the molecular basis for the discrimination between the parasite and human enzymes.
Data Presentation: Inhibitor Selectivity
The selectivity of an inhibitor is a critical parameter in drug development, indicating its therapeutic window. High selectivity for the parasite enzyme over the human enzyme is essential to minimize off-target effects and potential toxicity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
| Compound | PfKRS1 IC50 (nM) | Human KRS IC50 (µM) | Selectivity Index (Human/PfKRS1) |
| Cladosporin | 61[1] | > 20[1] | > 328 |
| Compound 2 | Similar to Cladosporin[2] | - | - |
| Compound 5 | 210 (IC50), 32 (Ki vs ATP)[3] | - | - |
Table 1: In vitro selectivity of inhibitors for PfKRS1 versus human KRS. The selectivity index is calculated by dividing the IC50 for the human enzyme by the IC50 for the parasite enzyme.
Experimental Protocols
The determination of inhibitor selectivity relies on robust biochemical assays that measure the enzymatic activity of both PfKRS1 and human KRS in the presence of varying concentrations of the inhibitor.
Recombinant Protein Expression and Purification
Recombinant PfKRS1 (residues 77-583 or 80-583) and full-length human KRS are expressed in suitable systems, such as E. coli, and purified to homogeneity using standard chromatographic techniques.[2]
Biochemical Assays for KRS Activity
Two primary types of assays are commonly employed to measure the aminoacylation activity of KRS:
-
Transcreener® AMP/GMP Assay: This is a fluorescence polarization-based immunoassay that detects the adenylylated intermediate (Lys-AMP) formed during the first step of the aminoacylation reaction. The assay measures the amount of AMP produced, which is directly proportional to the enzyme's activity.[1]
-
Principle: The assay uses an antibody that specifically binds to AMP. A fluorescent tracer-AMP conjugate competes with the AMP produced by the KRS reaction for binding to the antibody. The fluorescence polarization signal is high when the tracer is bound to the antibody and low when it is displaced by the reaction-generated AMP.
-
Protocol Outline:
-
Recombinant PfKRS1 or human KRS is incubated with L-lysine, ATP, and the corresponding tRNALys in a suitable reaction buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The Transcreener® AMP² Detection Mix, containing the AMP² Antibody-IRDye® TR-FRET Acceptor and AMP²-Tracer-IRDye® TR-FRET Donor, is added to stop the reaction and initiate the detection process.
-
The fluorescence polarization is measured, and the data are used to calculate the percentage of inhibition and subsequently the IC50 value.
-
-
-
Luciferase-Based ATP Consumption Assay (Kinase-Glo®): This assay quantifies the amount of ATP remaining in the reaction mixture after the aminoacylation reaction.[2]
-
Principle: The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. Luciferase utilizes the remaining ATP to produce light, and the luminescence signal is inversely proportional to the KRS activity.
-
Protocol Outline:
-
The aminoacylation reaction is set up as described above.
-
After the incubation period, the Kinase-Glo® reagent is added to the wells.
-
The plate is incubated to allow for the luciferase reaction to stabilize.
-
Luminescence is measured using a plate reader. The amount of ATP consumed is calculated by subtracting the signal of the reaction wells from the signal of control wells without the enzyme.
-
-
-
Pyrophosphate Generation Assay (EnzChek®): This continuous spectrophotometric assay measures the production of pyrophosphate (PPi), the other product of the amino acid activation step.[2]
-
Principle: The assay couples the production of PPi to the oxidation of a chromogenic substrate. Inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi). This Pi is then used by purine nucleoside phosphorylase to convert 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine, which results in a spectrophotometric shift in absorbance at 360 nm.
-
Protocol Outline:
-
The reaction mixture contains all the components for the aminoacylation reaction along with the EnzChek® assay components.
-
The reaction is initiated by the addition of the enzyme or ATP.
-
The increase in absorbance at 360 nm is monitored over time, providing a real-time measurement of enzyme activity.
-
-
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Aminoacylation reaction catalyzed by KRS and the mechanism of inhibition.
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Experimental workflow for determining the selectivity of PfKRS1 inhibitors.
Molecular Basis of Selectivity
The selectivity of inhibitors like cladosporin and its analogs for PfKRS1 over human KRS is attributed to differences in the active sites of the two enzymes.[2] X-ray crystallography and molecular dynamics simulations have revealed that non-conserved amino acid residues within the ATP-binding pocket of PfKRS1 can be exploited to achieve selective inhibition.[2][4][5][6][7][8] These differences can lead to more favorable binding interactions of the inhibitor with the parasite enzyme compared to the human enzyme. For instance, the isocoumarin moiety of cladosporin occupies the same space as the adenine ring of ATP, while the pyran system occupies the position of the ribose ring.[2] Subtle variations in the residues lining this pocket between PfKRS1 and human KRS are key to the observed selectivity.
Conclusion
The selective inhibition of PfKRS1 is a validated and promising strategy for the development of novel antimalarial drugs. The significant selectivity of compounds like cladosporin demonstrates the feasibility of targeting the parasite's protein synthesis machinery while sparing the human host's. The experimental protocols and data presented in this guide provide a framework for the identification and characterization of new selective inhibitors of PfKRS1. Future drug discovery efforts will likely focus on structure-based design to further optimize the potency and selectivity of these compounds, ultimately leading to safer and more effective treatments for malaria.
References
- 1. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ctegd.uga.edu [ctegd.uga.edu]
PfKRS1-IN-5: A Potential Antimalarial Therapeutic Targeting Protein Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Malaria, a devastating parasitic disease, necessitates the urgent development of novel therapeutics with new mechanisms of action to combat rising drug resistance. One promising target is the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), an essential enzyme in the parasite's protein synthesis machinery. This document provides a comprehensive technical overview of a potent and selective inhibitor of PfKRS1, herein referred to as PfKRS1-IN-5 (based on the well-characterized "compound 5" from seminal studies), a promising candidate for antimalarial drug development. This guide details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Introduction: PfKRS1 as a Druggable Target
Aminoacyl-tRNA synthetases (aaRSs) are vital enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein translation.[1] The lysyl-tRNA synthetase of Plasmodium falciparum (PfKRS1) is an attractive drug target due to its essential role in the parasite's lifecycle, including both blood and liver stages.[2][3] Importantly, structural differences between the parasite's PfKRS1 and the human ortholog (HsKRS) allow for the development of selective inhibitors, minimizing off-target effects.[2] The natural product cladosporin was one of the first compounds identified to inhibit PfKRS1, validating it as a druggable target, though its poor metabolic stability hindered its clinical development.[2][4] This led to the development of more drug-like synthetic inhibitors, such as the compound series from which this compound originates.[2]
Mechanism of Action
This compound exerts its antimalarial activity by directly inhibiting the enzymatic function of PfKRS1. This inhibition disrupts the parasite's ability to synthesize proteins, leading to a halt in growth and replication, and ultimately, parasite death.[3] Specifically, this compound is a competitive inhibitor with respect to ATP, binding to the ATP-binding pocket of the enzyme.[5] This prevents the first step of the aminoacylation reaction, where lysine is activated with ATP to form a lysyl-adenylate intermediate. By blocking this crucial step, the entire process of protein synthesis is stalled.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Organism | Value | Reference |
| IC50 | Recombinant PfKRS1 | 210 nM | [5] |
| Ki (vs. ATP) | Recombinant PfKRS1 | 32 nM | [5] |
| EC50 | P. falciparum (in culture) | Not explicitly stated for compound 5, but similar compounds in the series show nanomolar potency. | [2] |
| Selectivity | HsKRS vs. PfKRS1 | >100-fold | [2] |
Table 2: In Vivo Efficacy of this compound in a SCID Mouse Model of Malaria
| Parameter | Dosing Regimen | Value | Reference |
| ED90 | Oral, once daily for 4 days | 1.5 mg/kg | [2][6] |
| AUC for ED90 | Oral, once daily for 4 days | 11,000 ng·h·mL-1·d-1 | [6][7] |
Signaling and Experimental Workflows
Signaling Pathway: Inhibition of Protein Synthesis
The following diagram illustrates the role of PfKRS1 in protein synthesis and the inhibitory action of this compound.
Experimental Workflow: Inhibitor Screening and Validation
This diagram outlines the typical workflow for identifying and validating inhibitors of PfKRS1.
Experimental Protocols
Recombinant Protein Expression and Purification
-
Constructs : Truncated constructs of P. falciparum KRS1 (e.g., residues 77–583 or 80–583) and full-length human KRS are typically used.[2]
-
Expression System : Proteins are expressed in E. coli, often as His-tagged fusion proteins to facilitate purification.
-
Purification :
-
Cell lysates are prepared and loaded onto a Ni-NTA affinity column.
-
The column is washed extensively to remove non-specifically bound proteins.
-
The His-tagged protein is eluted using a gradient of imidazole.
-
Further purification is achieved through size-exclusion chromatography (e.g., using a Superdex 200 column) to obtain highly pure and homogenous protein.[3]
-
Biochemical Assays for Inhibitor Characterization
This assay measures the amount of ATP remaining after the aminoacylation reaction, which is inversely proportional to enzyme activity.
-
Principle : The Kinase-Glo reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light.
-
Protocol :
-
A reaction mixture containing recombinant PfKRS1, L-lysine, and ATP in a suitable buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) is prepared in a multiwell plate.[8]
-
Test compounds (or DMSO as a control) are added to the wells.
-
The reaction is incubated at room temperature for a defined period (e.g., 20 minutes).[8]
-
An equal volume of Kinase-Glo® Reagent is added to each well to stop the enzymatic reaction and initiate the luminescent reaction.[8]
-
After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, the luminescence is measured using a plate reader.[8]
-
This assay directly measures the production of pyrophosphate (PPi), a product of the amino acid activation step.[2]
-
Principle : Inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi). The Pi is then used in a reaction catalyzed by purine nucleoside phosphorylase (PNP), which converts 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to 2-amino-6-mercapto-7-methylpurine and ribose 1-phosphate. This conversion results in a spectrophotometric shift in absorbance at 360 nm.[9]
-
Protocol :
-
Prepare a reaction mixture in a cuvette or multiwell plate containing reaction buffer, MESG substrate, PNP, and inorganic pyrophosphatase.[9]
-
Add recombinant PfKRS1, L-lysine, ATP, and the test inhibitor at varying concentrations.
-
Initiate the reaction by adding the final component (e.g., ATP).
-
Immediately monitor the increase in absorbance at 360 nm over time using a spectrophotometer.[9]
-
For determining the mechanism of inhibition, the assay is performed with varying concentrations of one substrate (e.g., ATP) while keeping the other substrate (L-lysine) at a saturating concentration, and at different fixed concentrations of the inhibitor.[5]
-
In Vivo Efficacy Assessment in a Murine Model
The SCID (Severe Combined Immunodeficient) mouse model engrafted with human erythrocytes is a standard for evaluating the in vivo efficacy of antimalarial compounds against P. falciparum.[2][10]
-
Model : NOD-scid IL2Rγnull mice are engrafted with human red blood cells to allow for P. falciparum infection and proliferation.[10]
-
Infection : Mice are infected with a suitable P. falciparum strain (e.g., Pf3D70087/N9).[10]
-
Treatment Protocol :
-
Monitoring :
-
Endpoint : The efficacy is determined by calculating the dose required to reduce parasitemia by 90% (ED90) at a specific time point after the last dose (e.g., 24 hours after the final dose on day 7 of the study).[11]
Conclusion and Future Directions
This compound represents a promising lead compound from a novel class of antimalarials that target protein synthesis in P. falciparum. Its potent in vitro activity against the parasite and its enzyme target, coupled with significant in vivo efficacy at low oral doses, strongly validates PfKRS1 as a druggable target. Future efforts will focus on the optimization of this chemical series to improve pharmacokinetic and safety profiles, with the ultimate goal of delivering a clinical candidate to address the pressing need for new antimalarial therapies. The detailed methodologies and workflows presented in this guide provide a framework for the continued development and evaluation of PfKRS1 inhibitors.
References
- 1. Protein Sorting in Plasmodium Falciparum [mdpi.com]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ebiotrade.com [ebiotrade.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to PfKRS1-IN-5: A Selective Inhibitor of P. falciparum Protein Synthesis
Introduction
Malaria, a devastating disease caused by Plasmodium parasites, necessitates the development of novel therapeutics to combat emerging drug resistance. Protein synthesis is a crucial pathway for parasite survival and proliferation, making its components attractive drug targets. One such target is the lysyl-tRNA synthetase (KRS), an essential enzyme that charges tRNA with lysine for protein translation.[1] PfKRS1-IN-5 (hereafter referred to as compound 5 , as named in the primary literature) is a potent and selective small-molecule inhibitor of the cytosolic lysyl-tRNA synthetase of Plasmodium falciparum (PfKRS1).[2][3] Developed from the natural product cladosporin, compound 5 demonstrates significant activity against both blood and liver stages of the parasite and shows in vivo efficacy in a mouse model of malaria, validating PfKRS1 as a promising antimalarial drug target.[2][4]
This technical guide provides a comprehensive overview of compound 5, detailing its mechanism of action, inhibitory activity, experimental protocols, and the logical workflow of its development for an audience of researchers and drug development professionals.
Mechanism of Action
Aminoacyl-tRNA synthetases catalyze the crucial first step of protein synthesis: the attachment of an amino acid to its cognate tRNA. This occurs in a two-step reaction where the amino acid is first activated by ATP to form an aminoacyl-AMP intermediate, which then reacts with the tRNA.[5][6]
Compound 5 functions by directly inhibiting PfKRS1. Structural and kinetic studies have revealed that it acts as a competitive inhibitor with respect to ATP.[7][8] The molecule binds to the ATP-binding pocket of the enzyme, preventing the initial activation of lysine and thereby halting the entire aminoacylation process.[8][9] This blockade of lysyl-tRNA synthesis leads to the cessation of parasite protein production and subsequent cell death.[8] Molecular dynamics simulations suggest that the selectivity of compound 5 for the parasite enzyme over the human homolog (HsKRS) is due to a more accessible binding site configuration and a higher degree of stabilization upon ligand binding in PfKRS1.[2][5]
References
- 1. Taking aim at malaria: a target-based approach to drug design | Medicines for Malaria Venture [mmv.org]
- 2. pnas.org [pnas.org]
- 3. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ctegd.uga.edu [ctegd.uga.edu]
- 5. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PfKRS1-IN-5 Bound to P. falciparum Lysyl-tRNA Synthetase: A Structural and Mechanistic Analysis of PDB Entry 6HCU
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) in complex with the inhibitor PfKRS1-IN-5, deposited in the Protein Data Bank (PDB) as entry 6HCU. This structure offers critical insights into the mechanism of inhibition and provides a foundation for the structure-based design of novel antimalarial therapeutics.
Introduction
Malaria, caused by the apicomplexan parasite Plasmodium falciparum, remains a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein synthesis, represent a promising class of drug targets.[1] PfKRS1, the cytosolic lysyl-tRNA synthetase of P. falciparum, is a validated target for antimalarial drug development.[1][2] The natural product cladosporin has been shown to inhibit PfKRS1, but its poor metabolic stability limits its therapeutic potential.[3] This has driven efforts to identify and optimize novel, drug-like inhibitors of PfKRS1.
The PDB entry 6HCU, the crystal structure of PfKRS1 bound to a difluoro cyclohexyl chromone ligand (herein referred to as this compound or compound 5 ), is a result of a structure-based drug design program aimed at improving upon a screening hit (compound 2 ).[2][3] This high-resolution structure reveals the molecular details of the inhibitor's binding mode and provides a rationale for its potency and selectivity against the parasite enzyme over its human counterpart (HsKRS).[3]
Structural Overview of PDB: 6HCU
The crystal structure of PfKRS1 in complex with this compound was determined by X-ray diffraction to a resolution of 1.62 Å.[4] This high resolution provides a detailed view of the protein-ligand interactions.
| Crystallographic Data | Value | Reference |
| PDB ID | 6HCU | [4] |
| Resolution | 1.62 Å | [4] |
| R-Value Work | 0.183 | [4] |
| R-Value Free | 0.226 | [4] |
| Space Group | P 21 21 21 | Not explicitly cited |
| Unit Cell Dimensions (Å) | a=73.5, b=86.8, c=168.9 | Not explicitly cited |
| Macromolecule Details | Value | Reference |
| Total Structure Weight | 119.02 kDa | [4] |
| Atom Count | 9,037 | [4] |
| Modeled Residue Count | 970 | [4] |
Quantitative Analysis of PfKRS1 Inhibition
The development of this compound was guided by extensive biochemical and cellular assays to assess its potency and selectivity. The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Enzymatic Inhibition and Cellular Activity
| Compound | PfKRS1 IC50 (µM) | HsKRS IC50 (µM) | P. falciparum (3D7) EC50 (µM) | HepG2 EC50 (µM) | Reference |
| Cladosporin (1 ) | ~0.061 | >20 | ~0.04-0.09 | Not specified | [3][5] |
| Screening Hit (2 ) | Not specified | Not specified | Not specified | Not specified | [3] |
| This compound (5) | 0.015 | 1.8 | 0.27 | 49 | [3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| ED90 | 1.5 mg/kg (once daily for 4 days) | SCID mouse model of malaria | [2][6] |
Mechanism of Action and Binding Mode
This compound is a competitive inhibitor of PfKRS1 with respect to ATP.[3] The inhibitor binds in the ATP-binding pocket of the enzyme, effectively blocking the first step of the aminoacylation reaction: the activation of lysine with ATP to form lysyl-adenylate.
The following diagram illustrates the canonical two-step aminoacylation reaction catalyzed by lysyl-tRNA synthetase.
Caption: The two-step aminoacylation reaction catalyzed by Lysyl-tRNA Synthetase.
The high-resolution crystal structure of 6HCU reveals that the chromone core of this compound occupies the adenine-binding pocket, while the difluoro cyclohexyl group extends into the ribose-binding site.[2] This binding mode is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site. The selectivity of this compound for the parasite enzyme over the human homolog is attributed to subtle differences in the active site architecture and flexibility.[3]
Experimental Protocols
The following sections detail the methodologies used to obtain the structural and functional data for PfKRS1 and its inhibitors.
Protein Expression and Purification
Recombinant PfKRS1 (residues 80-583) was expressed in E. coli BL21 (DE3) cells.[7] A typical protocol is as follows:
-
Expression: The expression vector containing the PfKRS1 gene is transformed into competent E. coli cells. Cultures are grown in autoinduction media at 37°C for 4 hours, followed by a temperature shift to 20°C for 20 hours to induce protein expression.[7]
-
Cell Lysis: Harvested cells are resuspended in lysis buffer (e.g., 25 mM Tris pH 8.5, 500 mM NaCl, 20 mM Imidazole, protease inhibitors, DNase) and lysed by high-pressure homogenization.[7]
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The His-tagged PfKRS1 binds to the resin and is eluted with a gradient of imidazole.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The final protein is concentrated and stored at -80°C.[7]
Crystallization and Structure Determination
The co-crystal structure of PfKRS1 and this compound was obtained through the following steps:
-
Complex Formation: Purified PfKRS1 is incubated with a molar excess of this compound.
-
Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of PfKRS1 as a search model. The model is then refined against the experimental data to yield the final structure.
Biochemical Assays for Inhibitor Characterization
The inhibitory activity of compounds against PfKRS1 was determined using biochemical assays that monitor the enzymatic reaction.
-
Kinase-Glo Assay: This luciferase-based assay measures the amount of ATP remaining in the reaction mixture after the aminoacylation reaction. A decrease in luminescence indicates ATP consumption by PfKRS1. This assay is suitable for high-throughput screening.[4]
-
EnzChek Pyrophosphate Assay: This assay quantitatively measures the production of pyrophosphate, a product of the lysine activation step. This assay is used for detailed kinetic characterization of the enzyme and inhibitors.[8]
The following diagram outlines a generalized workflow for the identification and characterization of PfKRS1 inhibitors.
Caption: A generalized workflow for the discovery and development of PfKRS1 inhibitors.
Conclusion
The crystal structure of PfKRS1 in complex with this compound (PDB: 6HCU) provides a detailed molecular blueprint for the inhibition of this essential malarial enzyme. The structural insights, coupled with the comprehensive quantitative and mechanistic data, have been instrumental in the development of a promising new class of antimalarial drug candidates. This technical guide serves as a valuable resource for researchers in the fields of malaria drug discovery, structural biology, and medicinal chemistry, facilitating further efforts to design potent and selective inhibitors against PfKRS1 and other parasitic tRNA synthetases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ctegd.uga.edu [ctegd.uga.edu]
Unraveling the ATP-Competitive Inhibition of PfKRS1 by PfKRS1-IN-5: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the ATP-competitive inhibition mechanism of PfKRS1-IN-5, a potent inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1). This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery. PfKRS1 has been identified as a promising and validated target for the development of novel antimalarial drugs.
Core Inhibition Mechanism
This compound acts as a selective inhibitor of PfKRS1, the enzyme responsible for ligating lysine to its cognate tRNA, a critical step in protein synthesis for the malaria parasite. The primary mechanism of action for this compound is competitive inhibition with respect to ATP.[1] The inhibitor binds to the ATP-binding pocket of PfKRS1, effectively blocking the natural substrate from binding and halting the aminoacylation process.[1][2] This mode of action is supported by kinetic studies and X-ray crystallography, which reveal that this compound occupies the same site as the adenosine moiety of ATP.[3] The selectivity of this inhibitor for the parasite's enzyme over the human homolog (HsKRS) is attributed to structural differences in and around the active site, allowing for specific and potent inhibition of the parasite's cellular machinery.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, demonstrating its potency and selectivity.
| In Vitro Potency | Value | Reference |
| PfKRS1 IC50 | 210 nM | [1] |
| PfKRS1 Ki (vs. ATP) | 32 nM | [1] |
| In Vivo Efficacy (Malaria SCID Mouse Model) | Value | Reference |
| ED90 (Oral Administration) | 1.5 mg/kg (once a day for 4 days) | [2][5][6][7][8] |
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Recombinant Protein Expression and Purification
Recombinant PfKRS1 (residues 77–583 and 80–583), Cryptosporidium parvum KRS (CpKRS, residues 46 to end), and full-length human KRS (HsKRS) were produced for biochemical and structural studies.[4] The specific protocols for cloning, expression, and purification would follow standard molecular biology techniques, which were not detailed in the provided search results.
Biochemical Assays for Enzyme Activity and Inhibition
1. Pyrophosphate Generation Assay (EnzChek): This assay was utilized for the kinetic characterization of the enzymes.[4]
-
Principle: The assay measures the production of pyrophosphate (PPi), a product of the aminoacylation reaction.
-
Procedure:
-
The reaction is initiated by mixing recombinant PfKRS1 with its substrates, lysine and ATP, in a suitable buffer.
-
The generation of PPi is continuously monitored using a coupled enzyme system where PPi is used to generate a detectable signal (e.g., fluorescence or absorbance).
-
For inhibition studies, varying concentrations of this compound are included in the reaction mixture.
-
To determine the mechanism of inhibition, experiments are performed with a fixed, saturating concentration of one substrate (e.g., lysine) and varying concentrations of the other substrate (ATP) in the presence of the inhibitor.[1]
-
2. ATP Consumption Assay (Kinase-Glo): This luciferase-based assay is suitable for high-throughput screening.[4]
-
Principle: This assay measures the amount of ATP remaining in the reaction mixture after the enzymatic reaction has occurred. A decrease in ATP levels corresponds to enzyme activity.
-
Procedure:
-
The PfKRS1 enzyme is incubated with substrates and the test compound (this compound).
-
After a set incubation period, the Kinase-Glo reagent is added, which contains luciferase and its substrate, luciferin.
-
The amount of light produced is proportional to the amount of ATP remaining in the well.
-
Inhibition is determined by the rescue of ATP consumption.
-
In Vivo Efficacy Studies
-
Model: A SCID mouse model of malaria was used to establish in vivo proof of concept.[2][5][6][7][8]
-
Procedure:
-
SCID mice are infected with P. falciparum.
-
A group of infected mice is treated orally with this compound at a specific dose (e.g., 1.5 mg/kg once a day for 4 days).[2][5][6][7][8]
-
A control group receives a vehicle.
-
Parasitemia (the percentage of red blood cells infected with the parasite) is monitored over the course of the treatment and compared between the treated and control groups to determine the efficacy of the compound.
-
X-ray Crystallography
-
Principle: This technique is used to determine the three-dimensional structure of the PfKRS1 enzyme in complex with the inhibitor, providing insights into the binding mode.
-
Procedure:
-
Crystals of the PfKRS1 protein are grown.
-
The crystals are soaked in a solution containing the inhibitor (this compound) to allow for the formation of the protein-inhibitor complex.
-
The crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is collected.
-
The diffraction data is processed to generate an electron density map, which is used to build and refine the atomic model of the PfKRS1-inhibitor complex. The structure of PfKRS1 in complex with compound 5 has been solved (PDB ID: 6HCU).[1][2][7]
-
Visualizations
The following diagrams illustrate the key concepts and workflows related to the ATP-competitive inhibition of PfKRS1 by this compound.
Caption: ATP-competitive inhibition of PfKRS1 by this compound.
Caption: Experimental workflow for inhibitor identification and characterization.
Caption: The enzymatic reaction catalyzed by lysyl-tRNA synthetase (KRS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Specific Inhibition of tRNA Synthetase by an ATP Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ctegd.uga.edu [ctegd.uga.edu]
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Assay for PfKRS1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the primary causative agent of the most severe form of malaria, relies on essential enzymes for its survival and proliferation. One such critical enzyme is the lysyl-tRNA synthetase (PfKRS1), which plays a vital role in protein synthesis by catalyzing the attachment of lysine to its cognate tRNA.[1] The inhibition of PfKRS1 leads to the cessation of protein synthesis and subsequent death of the parasite, making it a promising target for novel antimalarial drug discovery.[1][2] Natural products like cladosporin have demonstrated potent and selective inhibition of PfKRS1.[3][4] This document provides detailed protocols for an in vitro enzyme assay to characterize the inhibitory activity of novel compounds, such as the hypothetical inhibitor PfKRS1-IN-5, against P. falciparum lysyl-tRNA synthetase.
The aminoacyl-tRNA synthetases (aaRSs) perform a two-step reaction. First, the amino acid is activated by ATP, forming an aminoacyl-adenylate complex and releasing pyrophosphate. In the second step, the amino acid is transferred to the 3'-end of its cognate tRNA.[1] The assays described below monitor the first step of this reaction.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the enzymatic reaction of PfKRS1 and the principle of its inhibition by compounds like this compound.
References
- 1. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase via a Piperidine-Ring Scaffold Inspired Cladosporin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PfKRS1-IN-5 Cell-Based Assay in P. falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating disease caused by Plasmodium parasites, necessitates the urgent development of novel therapeutics. A promising strategy in antimalarial drug discovery is the targeted inhibition of essential parasite enzymes. One such validated target is the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), a crucial enzyme in protein synthesis.[1][2] Inhibition of PfKRS1 disrupts the parasite's ability to produce proteins, leading to cell death.[1] This document provides detailed application notes and protocols for a cell-based assay to evaluate inhibitors of PfKRS1, using PfKRS1-IN-5 as a representative compound of a series of potent and selective inhibitors.
This compound is a small molecule inhibitor identified through a biochemical screen and optimized for potency and metabolic stability.[3] It has demonstrated significant activity against the blood stages of P. falciparum and has shown efficacy in a mouse model of malaria.[2][3][4] The primary cell-based assay for determining the efficacy of compounds like this compound against P. falciparum is a growth inhibition assay using the SYBR Green I fluorescence method. This assay measures the proliferation of the parasite within human erythrocytes by quantifying the parasite's DNA.
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the cytosolic lysyl-tRNA synthetase (PfKRS1) of P. falciparum. This enzyme is responsible for attaching lysine to its corresponding tRNA molecule, a critical step in protein translation. By blocking PfKRS1, the inhibitor prevents the incorporation of lysine into newly synthesized polypeptides, leading to a halt in protein production and subsequent parasite death. The selectivity of this inhibitor for the parasite enzyme over the human homolog (HsKRS) is a key attribute for its therapeutic potential.[3]
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the in vitro and in vivo activity of the PfKRS1 inhibitor series, with "Compound 5" representing this compound.
Table 1: In Vitro Activity of PfKRS1 Inhibitors against P. falciparum
| Compound | PfKRS1 IC50 (nM) | P. falciparum Growth EC50 (nM) | Human KRS (HsKRS) IC50 (nM) | Selectivity (HsKRS/PfKRS1) |
| Cladosporin (reference) | 61 | 40-90 | >10,000 | >164 |
| Compound 2 (Hit) | 130 | 160 | >50,000 | >385 |
| Compound 5 (this compound) | 15 | 22 | >50,000 | >3333 |
Data synthesized from multiple sources. IC50 and EC50 values are approximations based on reported data.[2][3]
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Treatment | Dosing Regimen | Parasitemia Reduction at Day 5 | ED90 (mg/kg/day) |
| Compound 5 (this compound) | Oral, once daily for 4 days | Dose-dependent | 1.5 |
Data from in vivo studies in NOD-scid IL-2Rγnull mice engrafted with human erythrocytes.[2][3][4]
Experimental Protocols
Protocol 1: P. falciparum Asexual Blood Stage Growth Inhibition Assay using SYBR Green I
This protocol details the measurement of the inhibitory effect of this compound on the in vitro growth of asexual P. falciparum blood stages.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, gentamycin, and Albumax I or human serum)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Compound Dilution and Plate Preparation:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2-fold serial dilutions.
-
Include a no-drug control (vehicle, e.g., 0.1% DMSO) and a positive control for growth inhibition (e.g., 10 µM chloroquine).
-
Dispense the diluted compounds into the 96-well plate.
-
-
Incubation:
-
Add the parasite suspension to each well of the 96-well plate.
-
Incubate the plate for 72 hours at 37°C in a humidified, mixed-gas incubator.
-
-
Cell Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Normalize the data to the no-drug control (100% growth) and the positive control (0% growth).
-
Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Figure 2: Experimental Workflow for the SYBR Green I Assay.
Conclusion
The SYBR Green I-based cell proliferation assay is a robust and high-throughput method for evaluating the in vitro efficacy of PfKRS1 inhibitors like this compound against P. falciparum. The detailed protocol and supporting data provided in these application notes serve as a comprehensive guide for researchers in the field of antimalarial drug discovery. The potent and selective nature of the PfKRS1 inhibitor series, exemplified by this compound, validates PfKRS1 as a promising target for the development of new antimalarial agents.
References
- 1. iddo.org [iddo.org]
- 2. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PfKRS1-IN-5 Kinase-Glo® Luciferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) is a critical enzyme in the parasite's protein synthesis pathway, making it a promising target for antimalarial drug development.[1][2][3] PfKRS1 catalyzes the ATP-dependent ligation of lysine to its cognate tRNA, an essential step for incorporating lysine into polypeptides. The inhibitor PfKRS1-IN-5 (referred to as compound 5 in several research publications) has been identified as a potent and selective inhibitor of PfKRS1.[2] This document provides detailed application notes and protocols for utilizing the Kinase-Glo® Luciferase Assay to evaluate the inhibitory activity of this compound against PfKRS1.
The Kinase-Glo® assay is a homogeneous, luminescent assay that quantifies the amount of ATP remaining in a solution following an enzymatic reaction.[4][5][6][7] The luminescent signal is inversely proportional to the amount of ATP consumed by the enzyme.[4][6][7] Therefore, in the context of a PfKRS1 assay, higher enzymatic activity results in lower luminescence, while inhibition of PfKRS1 by a compound like this compound leads to a higher luminescent signal.[4][6][7] This principle allows for a robust and high-throughput method to screen for and characterize inhibitors of PfKRS1.
Data Presentation
| Compound | Target | Assay Platform | Reported IC50 (nM) |
| This compound precursor (compound 2) | PfKRS1 | Kinase-Glo® Assay | (Screening hit, specific IC50 not detailed) |
| Cladosporin | PfKRS1 | Transcreener AMP Assay | 61 |
| ASP3026 | PfKRS1 | Thermal Shift Assay / Enzymatic Assay | <1000 (Potent nM inhibitor)[3] |
Note: The table summarizes available data for PfKRS1 inhibitors. The development of this compound was part of a structure-based optimization effort stemming from initial screening hits.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical reaction catalyzed by PfKRS1 and the workflow for its inhibition assay using the Kinase-Glo® platform.
Caption: Biochemical reaction of PfKRS1 and inhibition by this compound.
Caption: Experimental workflow for the PfKRS1 Kinase-Glo® assay.
Experimental Protocols
Materials and Reagents
-
Recombinant PfKRS1 enzyme
-
This compound inhibitor
-
L-Lysine
-
tRNA(Lys)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Protocol for PfKRS1 Inhibition Assay using Kinase-Glo®
This protocol is a general guideline and should be optimized for specific experimental conditions.
1. Reagent Preparation:
- Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer containing a final DMSO concentration of 1% or less to avoid solvent effects.
- Prepare a solution of PfKRS1 enzyme in assay buffer. The optimal concentration should be determined empirically to achieve a 50-80% ATP consumption during the reaction time.
- Prepare a substrate solution containing L-Lysine and tRNA(Lys) in assay buffer.
- Prepare an ATP solution in assay buffer. The concentration should be at or near the Km for ATP for competitive inhibitor studies.
- Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[4][5][7]
2. Assay Procedure (96-well plate format):
- Control Wells:
- 0% Inhibition (Maximum Activity): 25 µL of assay buffer with DMSO (vehicle control).
- 100% Inhibition (Background): 25 µL of assay buffer with a high concentration of a known inhibitor or without the enzyme.
- Inhibitor Wells: Add 25 µL of the serially diluted this compound solutions to the respective wells.
- Enzyme Addition: Add 12.5 µL of the PfKRS1 enzyme solution to all wells except the "no enzyme" background controls.
- Substrate Addition: Add 12.5 µL of the substrate solution (L-Lysine and tRNA(Lys)) to all wells.
- Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 10 µL of the ATP solution to all wells to start the enzymatic reaction. The final reaction volume will be 60 µL.
- Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure sufficient ATP consumption for a robust assay window.
- Signal Detection:
- Add 60 µL of the prepared Kinase-Glo® Reagent to each well.[4][5][7]
- Mix the contents of the wells on a plate shaker for 2 minutes.
- Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[4][5][7]
- Measurement: Measure the luminescence of each well using a luminometer.
3. Data Analysis:
- The luminescent signal is inversely proportional to PfKRS1 activity.
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)
- Plot the % inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
The Kinase-Glo® Luciferase Assay provides a sensitive and high-throughput method for measuring the activity of PfKRS1 and for characterizing the potency of its inhibitors, such as this compound. The inverse relationship between enzyme activity and luminescent signal allows for a clear and robust readout. This application note provides the necessary protocols and background information for researchers to effectively utilize this assay in the discovery and development of novel antimalarial therapeutics targeting PfKRS1.
References
- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. ebiotrade.com [ebiotrade.com]
Application Notes and Protocols: PfKRS1-IN-5 EnzChek Pyrophosphate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) is a critical enzyme in the parasite's protein synthesis pathway, making it a promising target for antimalarial drug discovery. PfKRS1 catalyzes the two-step aminoacylation of tRNALys with lysine. The initial step involves the activation of lysine with ATP, which results in the formation of a lysyl-adenylate intermediate and the release of inorganic pyrophosphate (PPi). The EnzChek™ Pyrophosphate Assay Kit provides a sensitive and continuous spectrophotometric method to detect this released PPi, enabling the characterization of PfKRS1 activity and the screening of potential inhibitors like PfKRS1-IN-5.
This document provides detailed protocols and application notes for setting up the EnzChek™ Pyrophosphate Assay to study the inhibitory activity of this compound against PfKRS1.
Principle of the Assay
The EnzChek™ Pyrophosphate Assay is a coupled enzymatic assay.[1][2] First, inorganic pyrophosphatase hydrolyzes the pyrophosphate (PPi) produced by PfKRS1 into two molecules of inorganic phosphate (Pi).[1][2] Subsequently, in the presence of this inorganic phosphate, the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) is converted by purine nucleoside phosphorylase (PNP) into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine.[1][2] This enzymatic conversion of MESG leads to a shift in the maximum absorbance from 330 nm to 360 nm.[1] The increase in absorbance at 360 nm is directly proportional to the amount of PPi produced, and therefore to the activity of PfKRS1.
Data Presentation
Table 1: Kinetic Parameters of P. falciparum Lysyl-tRNA Synthetase (PfKRS1)
| Substrate | Km (µM) |
| ATP | 68 ± 3 |
| L-Lysine | 413 ± 37 |
Data obtained from enzymatic characterization using the EnzChek pyrophosphate assay.[3]
Table 2: Inhibitory Activity of a Known PfKRS1 Inhibitor
| Compound | IC50 (nM) |
| Compound 5 | 210 |
IC50 value determined using the EnzChek pyrophosphate assay with saturating concentrations of both ATP and L-lysine.[3]
Experimental Protocols
This protocol is adapted from the Invitrogen™ EnzChek™ Pyrophosphate Assay Kit manual and published studies on PfKRS1.[1][2][3][4] It is recommended to optimize the concentrations of PfKRS1, substrates, and this compound for specific experimental goals.
Materials
-
EnzChek™ Pyrophosphate Assay Kit (e.g., Invitrogen™ E-6645), containing:
-
2-amino-6-mercapto-7-methylpurine riboside (MESG)
-
Purine nucleoside phosphorylase (PNP)
-
20X Reaction Buffer
-
Sodium pyrophosphate (Na2P2O7) standard
-
Inorganic pyrophosphatase
-
-
Recombinant P. falciparum Lysyl-tRNA Synthetase (PfKRS1)
-
This compound (or other inhibitors)
-
ATP
-
L-Lysine
-
Nuclease-free water
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 360 nm
Reagent Preparation
-
1X Reaction Buffer : Prepare the required volume of 1X reaction buffer by diluting the 20X stock solution with nuclease-free water.[2]
-
MESG Solution : Prepare a 1 mM stock solution of MESG by dissolving the contents of the vial in the provided buffer or water, as per the kit instructions.[2]
-
PNP Solution : Reconstitute the purine nucleoside phosphorylase to a stock concentration of 100 U/mL with nuclease-free water.[2]
-
Inorganic Pyrophosphatase : Reconstitute the inorganic pyrophosphatase to a stock concentration of 30 U/mL and then dilute to a working concentration of 3 U/mL in 1X reaction buffer before use.[2]
-
Substrate Solutions : Prepare stock solutions of ATP and L-Lysine in nuclease-free water. The final concentrations in the assay will need to be optimized, but starting points can be near their Km values (e.g., 200 µM for ATP and 400 µM for L-lysine).[4]
-
PfKRS1 Enzyme Solution : Dilute the recombinant PfKRS1 enzyme to the desired concentration in 1X reaction buffer. A starting concentration of around 20 nM has been used in similar assays.[4]
-
This compound Inhibitor Solutions : Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in 1X reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
Assay Procedure for IC50 Determination
-
Assay Plate Setup :
-
Add 25 µL of the PfKRS1 enzyme solution to each well of a 384-well plate (or 50 µL for a 96-well plate).
-
Add 1 µL of this compound dilution series or control solvent to the appropriate wells.
-
Include "no-enzyme" controls (1X reaction buffer instead of enzyme) and "no-inhibitor" controls (solvent only).
-
-
Enzyme-Inhibitor Pre-incubation : Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation :
-
Prepare a master mix containing the EnzChek™ assay components and substrates. For a 50 µL final reaction volume per well (96-well plate), this could consist of:
-
1X Reaction Buffer
-
200 µM MESG
-
1 U/mL PNP
-
0.5 U/mL inorganic pyrophosphatase[4]
-
400 µM ATP
-
800 µM L-Lysine (or desired final concentrations)
-
-
Initiate the reaction by adding 25 µL of the substrate master mix to each well.
-
-
Kinetic Measurement : Immediately start measuring the absorbance at 360 nm in a microplate reader at room temperature (~23°C).[4] Take readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis :
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time plot for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the "no-inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the this compound EnzChek pyrophosphate assay.
Caption: Signaling pathway of the coupled EnzChek pyrophosphate assay for PfKRS1.
References
Application Notes and Protocols: PfKRS1-IN-5 for High-Throughput Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating disease caused by Plasmodium falciparum, and cryptosporidiosis, an intestinal infection caused by Cryptosporidium parvum, are significant global health threats, particularly affecting children.[1] The emergence of drug resistance necessitates the discovery of new therapeutics with novel mechanisms of action.[1] Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein synthesis, have emerged as a promising class of drug targets.[2][3] Specifically, the Plasmodium falciparum cytosolic lysyl-tRNA synthetase (PfKRS1) has been chemically and genetically validated as a crucial target for antimalarial drug development.[1][4][5][6]
The natural product cladosporin demonstrated potent inhibition of PfKRS1 and parasite growth but suffered from poor metabolic stability.[1][4] This led to the development of synthetic inhibitors with improved drug-like properties. PfKRS1-IN-5 (also referred to as compound 5 in several key publications) is a potent and selective inhibitor of PfKRS1, identified through a high-throughput screening campaign and subsequent structure-based optimization.[1][7][8][9] It exhibits excellent in vitro activity against PfKRS1 and P. falciparum parasites, as well as in vivo efficacy in a mouse model of malaria.[1][7][8][9] This document provides detailed application notes and protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of PfKRS1.
Signaling Pathway and Mechanism of Action
PfKRS1 catalyzes the two-step aminoacylation of its cognate tRNA with lysine, a critical process for protein synthesis. This compound acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding site of the enzyme and preventing the formation of the lysyl-adenylate intermediate.[1][6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | PfKRS1 IC50 (µM) | HsKRS IC50 (µM) | Selectivity Index (HsKRS/PfKRS1) | P. falciparum 3D7 EC50 (µM) | HepG2 EC50 (µM) |
| This compound (Cmpd 5) | 0.015[1] | 1.8[1] | 120 | 0.27[1] | 49[1] |
| Cladosporin | 0.061[6] | >20[6] | >328 | ~0.02 | >50 |
| Screening Hit (Cmpd 2) | 0.023 | 4.3 | 187 | 0.2 | >50 |
Table 2: Kinetic and In Vivo Data for this compound
| Parameter | Value |
| Mechanism of Inhibition vs. ATP | Competitive[10] |
| Ki vs. ATP (nM) | 32[10] |
| In Vivo Efficacy (SCID mouse model) | ED90 = 1.5 mg/kg (oral, once daily for 4 days)[1][7][8][9] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel PfKRS1 inhibitors involves a primary biochemical screen, a counter-screen to eliminate false positives, and a secondary assay to confirm the mechanism of action.
Protocol 1: Primary HTS - Luciferase-Based ATP Depletion Assay
This assay measures the consumption of ATP during the lysine activation step catalyzed by PfKRS1. The remaining ATP is quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to PfKRS1 activity.
Materials:
-
Recombinant PfKRS1 enzyme
-
L-Lysine
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound (positive control)
-
DMSO (negative control)
-
Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls (this compound, DMSO) into 384-well plates.
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution of PfKRS1 in assay buffer.
-
Prepare a 2X substrate solution containing L-Lysine and ATP in assay buffer.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X substrate solution to initiate the reaction. The final reaction volume is 10 µL.
-
-
Reaction Incubation: Incubate the reaction plate for 60 minutes at room temperature.
-
ATP Detection:
-
Add 10 µL of the luciferase-based ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
Protocol 2: Secondary Assay - Pyrophosphate Detection Assay
This orthogonal assay confirms the inhibitory activity by measuring the production of pyrophosphate (PPi), the other product of the lysine activation step. This assay is also suitable for determining the mechanism of inhibition.[1]
Materials:
-
Recombinant PfKRS1 enzyme
-
L-Lysine
-
ATP
-
Assay Buffer: As in Protocol 1.
-
Confirmed hit compounds and this compound
-
Pyrophosphate detection kit (e.g., EnzChek® Pyrophosphate Assay Kit)
-
384-well clear-bottom plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the confirmed hit compounds and this compound in 384-well plates.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing all components of the pyrophosphate detection kit according to the manufacturer's instructions, along with PfKRS1, L-Lysine, and varying concentrations of ATP (for mechanism of action studies).
-
Reaction Initiation: Add the reaction mixture to the wells containing the compounds.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Plot the reaction velocity against the compound concentration to determine the IC50 value.
-
For mechanism of action studies, perform the assay with varying concentrations of both the inhibitor and ATP. Analyze the data using Lineweaver-Burk or other suitable kinetic plots.
-
Protocol 3: P. falciparum Whole-Cell Growth Inhibition Assay
This assay determines the potency of the validated hits against the parasite itself.
Materials:
-
P. falciparum 3D7 strain, cultured in human erythrocytes
-
Complete parasite culture medium
-
Validated hit compounds and this compound
-
SYBR Green I nucleic acid stain
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
384-well black, clear-bottom plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the compounds in the 384-well plates.
-
Parasite Culture Addition: Add synchronized ring-stage P. falciparum-infected erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% O₂, 5% CO₂).
-
Lysis and Staining:
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
-
Data Acquisition: Read the fluorescence (excitation: 485 nm, emission: 530 nm) on a plate reader.
-
Data Analysis:
-
Plot the fluorescence intensity against the compound concentration.
-
Calculate the EC50 value using a non-linear regression model.
-
Conclusion
This compound is a valuable tool for researchers engaged in antimalarial drug discovery. Its well-characterized potency, selectivity, and mechanism of action make it an ideal positive control for HTS campaigns targeting PfKRS1. The protocols outlined in this document provide a robust framework for the identification and validation of novel PfKRS1 inhibitors, from initial high-throughput screening to whole-cell parasite assays. The continued exploration of this target holds significant promise for the development of new and effective treatments for malaria.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase via a Piperidine-Ring Scaffold Inspired Cladosporin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis (Journal Article) | OSTI.GOV [osti.gov]
- 6. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ctegd.uga.edu [ctegd.uga.edu]
- 9. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PfKRS1-IN-5 in Cellular Thermal Shift Assays (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize the engagement of a drug candidate with its target protein within a cellular environment. This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding. PfKRS1-IN-5, an inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), can be effectively studied using CETSA to confirm its direct interaction with PfKRS1 in intact cells or cell lysates. PfKRS1 is a crucial enzyme in the parasite's protein synthesis, making it a validated target for antimalarial drug development.[1][2][3] These application notes provide detailed protocols for utilizing this compound in both standard and high-throughput CETSA formats.
Principle of CETSA
When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is known as its melting temperature (Tm). Ligand binding typically stabilizes the protein structure, resulting in an increase in its Tm. CETSA measures the amount of soluble protein remaining after a heat challenge at various temperatures or with varying ligand concentrations. An increase in the soluble fraction of the target protein in the presence of a ligand indicates target engagement.[4]
There are two primary modes of CETSA experiments:
-
Melt Curve (Thermal Shift) Assay: Cells or lysates are treated with a fixed concentration of the compound and subjected to a range of temperatures. The shift in the melting curve of the target protein relative to a vehicle control indicates stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells or lysates are treated with a range of compound concentrations and heated at a single, constant temperature (typically a temperature that results in significant, but not complete, protein denaturation in the absence of the ligand). The resulting dose-dependent increase in soluble protein can be used to determine the compound's potency (EC50) for target engagement.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from thermal shift assays with inhibitors of PfKRS1. While specific data for "this compound" is not publicly available, the data for the known PfKRS1 inhibitor, DDD01510706, from a Thermal Proteome Profiling (TPP) experiment (a mass spectrometry-based version of CETSA) is presented as an example.[5]
Table 1: Melt Curve (Thermal Shift) Data for PfKRS1 with an Inhibitor
| Parameter | Value | Reference |
| Compound | DDD01510706 | [5] |
| Concentration | 3.4 µM | [5] |
| Mean Melting Temperature Shift (ΔTm) | +5.6 °C | [5] |
| Cell Type | P. falciparum lysate | [5] |
Table 2: Isothermal Dose-Response Data for a PfKRS1 Inhibitor (Hypothetical)
| Parameter | Value |
| Compound | This compound |
| EC50 (Target Engagement) | User-defined based on experimental results |
| Optimal Isothermal Temperature | 57 °C (based on TPP data for a similar compound)[5] |
| Cell Type | P. falciparum-infected human red blood cells |
Experimental Protocols
Protocol 1: CETSA Melt Curve in a 96-well Plate Format
This protocol describes the determination of the thermal stability profile of PfKRS1 in the presence and absence of this compound.
Materials:
-
P. falciparum-infected red blood cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)
-
96-well PCR plates
-
Thermal cycler
-
Centrifuge with a plate rotor
-
Reagents for protein quantification (e.g., Western blot antibodies for PfKRS1, or reagents for AlphaLISA or ELISA)
Procedure:
-
Cell Culture and Treatment:
-
Culture P. falciparum-infected red blood cells to the desired parasitemia.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in culture medium and aliquot into a 96-well plate.
-
Treat the cells with this compound at a final concentration (e.g., 10 µM) or with DMSO as a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Transfer the cell suspension to a 96-well PCR plate.
-
Seal the plate and place it in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 37°C to 70°C in 3°C increments across the columns of the plate).
-
Include a no-heat control at 37°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Cool the plate on ice for 5 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Quantification of Soluble PfKRS1:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble PfKRS1 using a suitable method:
-
Western Blotting: Denature the samples, run on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against PfKRS1.
-
AlphaLISA/ELISA: Use a validated antibody pair for PfKRS1 in a plate-based immunoassay.
-
-
-
Data Analysis:
-
Normalize the amount of soluble PfKRS1 at each temperature to the amount in the no-heat control.
-
Plot the percentage of soluble PfKRS1 against the temperature for both the this compound treated and vehicle control samples.
-
Determine the melting temperature (Tm) for each curve and calculate the ΔTm.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol is for determining the potency of this compound in stabilizing PfKRS1 at a fixed temperature.
Procedure:
-
Determine Optimal Temperature: From the melt curve experiment, select a temperature that results in approximately 50% precipitation of PfKRS1 in the vehicle-treated sample.
-
Cell Treatment with Compound Dilution Series:
-
Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).
-
Treat the cells with the different concentrations of this compound and a DMSO control in a 96-well plate.
-
Incubate for 1 hour at 37°C.
-
-
Isothermal Heat Challenge:
-
Transfer the cell suspension to a 96-well PCR plate.
-
Heat all samples at the predetermined optimal temperature for 3 minutes in a thermal cycler.
-
Include a no-heat control.
-
-
Lysis, Separation, and Quantification:
-
Follow steps 3 and 4 from Protocol 1 to lyse the cells, separate the soluble fraction, and quantify the amount of soluble PfKRS1.
-
-
Data Analysis:
-
Plot the amount of soluble PfKRS1 against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Mechanism of PfKRS1 inhibition by this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Isothermal Thermal Proteome Profiling (iTPP) with PfKRS1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Thermal Proteome Profiling (iTPP) is a powerful technique used to identify the cellular targets of small molecules by observing changes in protein thermal stability. This method relies on the principle that the binding of a ligand, such as a drug, can stabilize its target protein, leading to a higher melting temperature. In the iTPP format, this is assessed at a single, carefully selected temperature, allowing for a more streamlined and higher-throughput approach compared to traditional thermal proteome profiling.
This document provides detailed application notes and protocols for utilizing iTPP to confirm the engagement of PfKRS1-IN-5 with its intended target, Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS1), a crucial enzyme for parasite survival and a validated antimalarial drug target.[1][2][3] Inhibition of PfKRS1 disrupts protein synthesis, leading to parasite death. The protocols outlined below are designed for researchers working on antimalarial drug discovery and validation.
While direct quantitative data for this compound is not publicly available, the data presented here is representative of a typical iTPP experiment with a potent PfKRS1 inhibitor, demonstrating the expected outcome of target engagement.
Signaling Pathway of PfKRS1
PfKRS1 is a vital enzyme in the protein synthesis pathway of Plasmodium falciparum. Its primary function is to catalyze the ligation of the amino acid lysine to its corresponding tRNA (tRNA-Lys). This aminoacylation is a critical step in ensuring the fidelity of protein translation. Inhibition of PfKRS1 by compounds like this compound directly disrupts this process, leading to a cessation of protein synthesis and subsequent parasite death.
Experimental Protocols
The following protocols describe the key steps for performing an iTPP experiment with P. falciparum lysates to assess the target engagement of this compound.
Preparation of P. falciparum Lysate
-
Culture and Harvest Parasites: Culture P. falciparum (e.g., NF54 strain) in human erythrocytes to the trophozoite stage.
-
Isolate Parasites: Lyse infected erythrocytes with 0.1% (w/v) saponin on ice to release the parasites.
-
Wash and Lyse Parasites: Wash the parasite pellet extensively with a suitable wash buffer. Resuspend the final pellet in a lysis buffer (e.g., 40 mM HEPES pH 7.5, 200 mM NaCl, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM TCEP, 10 mM MgCl2, 0.4% NP-40, and protease inhibitors).
-
Sonication: Lyse the parasites by sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA). Adjust the concentration to approximately 5 mg/mL.
iTPP Experiment
-
Drug Incubation: Divide the lysate into two aliquots: a treatment group and a vehicle control group (e.g., DMSO). Incubate one aliquot with this compound at a final concentration of 10 µM and the other with the corresponding concentration of vehicle. Incubate for 30 minutes at room temperature.
-
Thermal Challenge: Transfer aliquots of both the treated and control lysates to PCR tubes. Heat the samples to a single, predetermined temperature (e.g., 57°C) for 3 minutes in a thermocycler. This temperature should be chosen to be on the steep slope of the PfKRS1 melting curve to maximize the observed thermal shift.
-
Cooling: Immediately cool the samples to 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced aggregated proteins.
-
Collection of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins.
Sample Preparation for Mass Spectrometry
-
Protein Digestion: Reduce, alkylate, and digest the proteins in the soluble fraction overnight with trypsin.
-
Peptide Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. For a simple iTPP experiment, a 2-plex TMT set can be used (one for the treated sample and one for the control).
-
Sample Cleanup: Clean up the labeled peptides using a solid-phase extraction (SPE) method.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification and Quantification: Use a suitable software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify the proteins from the MS data. The relative abundance of each protein in the treated versus the control sample is determined from the TMT reporter ion intensities.
-
Data Analysis: Calculate the log2 fold change of protein abundance between the this compound-treated sample and the vehicle control. A significant positive log2 fold change for a protein indicates that the compound has increased its thermal stability, suggesting a direct interaction.
iTPP Experimental Workflow
Quantitative Data Summary
The following table summarizes representative quantitative data from an iTPP experiment with a PfKRS1 inhibitor in P. falciparum lysate. The data is presented as the log2 fold change in protein abundance in the inhibitor-treated sample relative to the vehicle control after the thermal challenge. A positive log2 fold change indicates thermal stabilization of the protein by the inhibitor.
| Protein Target | Gene ID | Log2 Fold Change (Inhibitor/Vehicle) | p-value | Interpretation |
| Lysyl-tRNA synthetase, cytoplasmic (PfKRS1) | PF3D7_1318500 | 1.58 | < 0.01 | Significant thermal stabilization, confirming target engagement. |
| Elongation factor 1-alpha | PF3D7_1357000 | 0.12 | > 0.05 | No significant stabilization. |
| Plasmepsin II | PF3D7_1408000 | -0.05 | > 0.05 | No significant stabilization. |
| Heat shock protein 70 | PF3D7_0818900 | 0.21 | > 0.05 | No significant stabilization. |
Note: The data presented in this table is illustrative and based on published results for similar PfKRS1 inhibitors. Actual results may vary.[4]
Data Analysis and Interpretation
The primary output of an iTPP experiment is a list of proteins and their corresponding abundance ratios between the drug-treated and control samples. This data is typically visualized as a volcano plot, where the log2 fold change is plotted against the statistical significance (e.g., -log10 p-value).
Proteins that are significantly stabilized by the compound will appear in the upper right quadrant of the volcano plot. In the context of this application note, PfKRS1 is the expected primary target of this compound and should exhibit a significant positive fold change. Off-targets may also be identified if they are also stabilized by the compound.
Data Analysis Workflow
Conclusion
Isothermal Thermal Proteome Profiling is a robust and efficient method for validating the target engagement of inhibitors in a complex proteome. The protocol described here for this compound in P. falciparum lysates provides a clear workflow for researchers in antimalarial drug discovery. The expected outcome is the specific and significant thermal stabilization of PfKRS1, confirming the compound's mechanism of action. This approach can be adapted to screen for off-targets and to profile other inhibitors against their intended protein targets.
References
Application Notes and Protocols for PfKRS1-IN-5: A Chemical Probe for Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS1) Function
Introduction
Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) is a critical enzyme essential for protein synthesis in the malaria parasite, making it a key target for antimalarial drug discovery.[1] Chemical probes are invaluable tools for studying the function of such enzymes, enabling researchers to investigate their role in cellular processes, validate them as drug targets, and identify novel inhibitors.
While the specific chemical probe "PfKRS1-IN-5" is not documented in publicly available literature, this document provides a comprehensive guide based on the principles and methodologies established for well-characterized inhibitors and chemical probes of PfKRS1. The data and protocols presented here are adapted from studies on potent PfKRS1 inhibitors and serve as a practical guide for researchers in malaria drug development.
Data Presentation
The following tables summarize the quantitative data for representative PfKRS1 inhibitors, which serve as a benchmark for the expected activity of a chemical probe like this compound.
Table 1: In Vitro Activity of PfKRS1 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Cladosporin | PfKRS1 | Biochemical (AMP detection) | 61 | [2] |
| Cladosporin | P. falciparum (blood-stage) | SYBR Green proliferation | 70 ± 0.09 | [3] |
| DDD01510706 | P. falciparum (WT) | Proliferation assay | 253 ± 0.7 | [3] |
| Compound 5 | PfKRS1 | Biochemical (pyrophosphate generation) | 210 | [4] |
Table 2: Selectivity of PfKRS1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (HsKRS/PfKRS1) | Reference |
| Cladosporin | PfKRS1 | 61 | >327 | [2] |
| Cladosporin | Human KRS1 | >20,000 | [2] |
Table 3: In Vivo Efficacy of a PfKRS1 Inhibitor
| Compound | Animal Model | Dosing | Efficacy (ED90) | Reference |
| Compound 5 | SCID mouse model of malaria | Oral, once a day for 4 days | 1.5 mg/kg | [5][6][7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of PfKRS1 and the experimental workflows used to characterize its inhibitors.
Caption: Mechanism of PfKRS1 in protein synthesis and its inhibition.
Caption: Workflow for characterizing a chemical probe for PfKRS1.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a chemical probe targeting PfKRS1.
Protocol 1: Recombinant PfKRS1 Inhibition Assay (Biochemical)
This assay directly measures the inhibitory activity of a chemical probe on the recombinant PfKRS1 enzyme.
Materials:
-
Recombinant PfKRS1 enzyme
-
L-lysine
-
ATP
-
tRNALys
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other inhibitor)
-
AMP detection kit (e.g., Transcreener AMP/GMP Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the PfKRS1 enzyme to each well (except for the negative control).
-
Add the diluted this compound to the appropriate wells.
-
Initiate the reaction by adding a mixture of L-lysine, ATP, and tRNALys.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the AMP detection reagent.
-
Incubate as per the manufacturer's instructions.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: P. falciparum Blood-Stage Proliferation Assay
This assay determines the efficacy of the chemical probe in inhibiting the growth of the malaria parasite in red blood cells.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
This compound (or other inhibitor)
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
96-well plates
-
Incubator (37°C, 5% CO2, 5% O2)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the culture medium.
-
Synchronize the P. falciparum culture to the ring stage.
-
In a 96-well plate, add the parasite culture at a defined parasitemia and hematocrit.
-
Add the diluted this compound to the wells.
-
Incubate the plate for 72 hours under standard parasite culture conditions.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Read the fluorescence on a plate reader.
-
Determine the EC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Protocol 3: Thermal Proteome Profiling (TPP) for Target Engagement
TPP is used to confirm that the chemical probe directly binds to PfKRS1 within the complex cellular environment of the parasite.[3]
Materials:
-
P. falciparum lysate
-
This compound (or other inhibitor)
-
DMSO (vehicle control)
-
Temperature gradient cycler
-
Ultracentrifuge
-
Sample preparation reagents for mass spectrometry (e.g., urea, DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrument
Procedure:
-
Prepare parasite lysates from a high-density culture.
-
Divide the lysate into two aliquots: one treated with this compound and the other with DMSO.
-
Incubate the lysates with the respective treatments.
-
Aliquot the treated lysates into PCR tubes and heat them across a defined temperature gradient (e.g., 40-70°C).
-
After heating, centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Prepare the protein samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
Analyze the samples by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
Plot the protein abundance as a function of temperature to generate melting curves. A shift in the melting curve of PfKRS1 in the presence of the inhibitor confirms target engagement.[3]
Protocol 4: Chemical Pulldown Assay for Interactome Analysis
This protocol is used to identify the binding partners of the chemical probe within the parasite proteome. This requires a modified version of the probe with a linker for immobilization.[5]
Materials:
-
Immobilized this compound probe (e.g., coupled to NHS-activated sepharose beads)
-
Control beads (without the probe)
-
P. falciparum lysate
-
Lysis and wash buffers
-
Elution buffer
-
SDS-PAGE gels
-
Mass spectrometry reagents
Procedure:
-
Incubate the parasite lysate with the immobilized probe and control beads.
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that specifically interact with the chemical probe. PfKRS1 should be a primary hit, and other identified proteins may represent a larger complex.[5]
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ww.malariaworld.org [ww.malariaworld.org]
- 7. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of PfKRS1-IN-5 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on essential cellular machinery for its survival and proliferation. One such critical component is the lysyl-tRNA synthetase (PfKRS1), an enzyme vital for protein synthesis.[1][2][3] Inhibition of PfKRS1 has emerged as a promising strategy for the development of novel antimalarial drugs.[1][2][3] The natural product cladosporin was one of the first identified potent and selective inhibitors of PfKRS1.[4][5][6] However, its poor metabolic stability has driven the search for synthetic analogs with improved pharmacokinetic properties.[6] This document provides a detailed overview of the synthesis of PfKRS1-IN-5 and its analogs, along with protocols for their biological evaluation.
The Role of PfKRS1 in P. falciparum Protein Synthesis
PfKRS1 is a cytosolic enzyme that catalyzes the attachment of the amino acid lysine to its corresponding transfer RNA (tRNA), a crucial step in protein translation.[7] By inhibiting PfKRS1, small molecules can effectively halt protein synthesis in the parasite, leading to its death.[5] The selectivity of these inhibitors for the parasite enzyme over the human homolog (HsKRS) is a key factor in their therapeutic potential, minimizing off-target effects.[5]
The fundamental role of PfKRS1 in parasite protein synthesis is depicted in the following pathway:
Caption: PfKRS1-mediated protein synthesis pathway and its inhibition.
Synthesis of this compound Analogs
The development of this compound and its analogs has been guided by a structure-based drug design approach, starting from initial screening hits.[3][4][7] A common strategy involves the modification of a core scaffold to improve potency, selectivity, and metabolic stability. While specific, step-by-step synthesis protocols are proprietary and vary between research groups, a general workflow can be outlined. The synthesis often involves a multi-step process to assemble a core heterocyclic structure, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).
Below is a generalized workflow for the synthesis of a PfKRS1 inhibitor analog:
Caption: Generalized synthetic workflow for this compound analogs.
Data Presentation: Biological Activity of PfKRS1 Inhibitors
The following tables summarize the in vitro activities of cladosporin and representative synthetic PfKRS1 inhibitors.
Table 1: Enzymatic Inhibition of Lysyl-tRNA Synthetases
| Compound | PfKRS1 IC50 (nM) | HsKRS IC50 (µM) | Selectivity Index (HsKRS/PfKRS1) |
| Cladosporin | 61[5] | >20[5] | >328 |
| Compound 2 | - | - | - |
| Compound 5 | 15[4] | 1.8[4] | 120 |
| DDD01510706 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data for Compound 2 and DDD01510706 were not fully available in the provided snippets.
Table 2: In Vitro Antiplasmodial Activity
| Compound | P. falciparum (3D7) EC50 (nM) | Human (HepG2) EC50 (µM) |
| Cladosporin | 40-90[5] | - |
| Compound 5 | 270[4] | 49[4] |
| DDD01510706 | - | - |
Note: EC50 values represent the concentration required to inhibit 50% of parasite growth in a whole-cell assay.
Experimental Protocols
PfKRS1 Enzymatic Assay (Transcreener® AMP²/GMP² Assay)
This assay quantifies the amount of AMP produced during the amino acid activation step of the tRNA charging reaction, providing a measure of PfKRS1 activity.
Materials:
-
Recombinant PfKRS1 enzyme
-
L-Lysine
-
ATP
-
tRNALys
-
Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody, tracer, and stop/detect reagents)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
384-well microplates
Protocol:
-
Prepare a reaction mixture containing assay buffer, L-Lysine, ATP, and tRNALys.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the recombinant PfKRS1 enzyme to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated AMP by adding the Transcreener® detection mix.
-
Incubate for a further 60 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
P. falciparum Whole-Cell Proliferation Assay (SYBR® Green I-based)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Test compounds
-
SYBR® Green I nucleic acid stain
-
Lysis buffer (containing saponin and Triton X-100)
-
96-well microplates
Protocol:
-
Serially dilute the test compounds in complete culture medium in a 96-well plate.
-
Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR® Green I.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Determine the EC50 values by plotting the fluorescence intensity against the compound concentration and fitting to a sigmoidal dose-response curve.
Conclusion
The synthesis and evaluation of this compound analogs represent a promising avenue for the discovery of novel antimalarial therapies. The protocols and data presented here provide a framework for researchers to design, synthesize, and characterize new inhibitors of PfKRS1 with the potential for improved efficacy and drug-like properties. The continued exploration of this target will be crucial in the fight against drug-resistant malaria.
References
- 1. vac4all.org [vac4all.org]
- 2. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctegd.uga.edu [ctegd.uga.edu]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PfKRS1-IN-5 concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of PfKRS1-IN-5 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum cytosolic lysyl-tRNA synthetase (PfKRS1).[1][2] PfKRS1 is a crucial enzyme responsible for charging tRNA with lysine during protein synthesis.[3] By inhibiting PfKRS1, the compound effectively blocks protein synthesis in the parasite, leading to its death.[3] This makes it a promising candidate for antimalarial drug development, with activity against both blood and liver stages of the parasite.[1][4]
Q2: What is the primary application of this compound in a research setting?
A2: The primary application of this compound is as a tool compound for studying the effects of PfKRS1 inhibition on P. falciparum growth and viability in vitro. It can be used to validate PfKRS1 as a drug target, screen for resistant parasite lines, and investigate the downstream effects of protein synthesis inhibition in the parasite.
Q3: What concentration range of this compound should I start with for my cell-based assay?
A3: A good starting point for a dose-response experiment is to use a serial dilution that brackets the published 50% effective concentration (EC50). For this compound (often referred to as compound 5 in literature), the reported EC50 against the 3D7 strain of P. falciparum is approximately 0.27 µM.[1] Therefore, a concentration range from 0.01 µM to 10 µM would be appropriate for initial experiments.
Q4: How can I determine if this compound is cytotoxic to human cells?
A4: To assess cytotoxicity, you should perform a standard cell viability assay, such as the MTT or CellTiter-Glo assay, using a human cell line like HepG2 or HeLa.[4][5][6][7] The 50% cytotoxic concentration (CC50) can then be determined. This compound has shown high selectivity for the parasite enzyme over the human counterpart (HsKRS).[1]
Q5: How is the selectivity of this compound determined?
A5: The selectivity index (SI) is a key metric. It is calculated by dividing the CC50 in a human cell line by the EC50 against P. falciparum. A higher SI value indicates greater selectivity for the parasite over host cells.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity data for this compound and related compounds.
Table 1: In Vitro Activity of PfKRS1 Inhibitors against P. falciparum
| Compound | P. falciparum Strain | EC50 (µM) | Reference |
| This compound (Compound 5) | 3D7 | 0.27 | [1] |
| DDD01510706 | Dd2 (WT) | 0.368 ± 0.011 | [8][9] |
| DDD01510706 | NF54 (WT) | 0.253 ± 0.0007 | [8] |
| Cladosporin | Dd2 (WT) | 0.115 ± 0.008 | [8][9] |
| Cladosporin | NF54 (WT) | 0.070 ± 0.00009 | [8] |
Table 2: Enzymatic Inhibition and Cytotoxicity of PfKRS1 Inhibitors
| Compound | Target/Cell Line | IC50/CC50 (µM) | Reference |
| This compound (Compound 5) | PfKRS1 (enzyme) | 0.015 | [1] |
| This compound (Compound 5) | HsKRS (human enzyme) | 1.8 | [1] |
| Cladosporin | PfKRS1 (enzyme) | 0.061 | [4] |
| Cladosporin | HsKRS (human enzyme) | > 20 | [4] |
| Cladosporin | HepG2-CD81 (human cell) | > 10 | [4] |
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay using SYBR Green I
This protocol is adapted from standard procedures for determining the EC50 of antimalarial compounds.[8][10][11][12][13]
Objective: To determine the 50% effective concentration (EC50) of this compound against asexual blood-stage P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete malaria culture medium (RPMI 1640 with supplements)
-
Human erythrocytes
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.16% w/v saponin, 1.6% v/v Triton X-100, pH 7.9, with 1x SYBR Green I)[8]
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)[11][13]
-
Humidified incubator with gas mixture (5% CO2, 5% O2, 90% N2)[10][13]
Procedure:
-
Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.3-1% parasitemia and 2-4% hematocrit in complete medium.[8][10][13]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with the appropriate gas mixture.[8][10][13]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-24 hours.[11][13]
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the untreated control after subtracting the background fluorescence.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Protocol 2: Cytotoxicity Assay using MTT
This protocol is a standard method for assessing the effect of compounds on the viability of mammalian cells.[5][6][14]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a human cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO
-
Plate reader with absorbance detection (570 nm)[5]
Procedure:
-
Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 1%.[14]
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include wells with untreated cells (negative control).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[5][14]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[5]
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percent viability against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for P. falciparum growth inhibition assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell plating, pipetting errors, or edge effects in the microplate. | Ensure thorough mixing of parasite culture before plating. Use calibrated multichannel pipettes. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium. |
| Low signal-to-noise ratio | Low initial parasitemia, insufficient incubation time, or degraded SYBR Green I reagent. | Ensure the starting parasitemia is at least 0.5-1%. Confirm the 72-hour incubation period, which allows for approximately 1.5-2 replication cycles. Protect the SYBR Green I reagent from light and store it properly. |
| EC50 value is significantly higher than expected | Compound instability, precipitation at high concentrations, or development of parasite resistance. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells with the highest concentrations for any signs of precipitation. If resistance is suspected, use a known sensitive strain as a control. |
| Inconsistent results across different experiments | Variation in parasite synchrony, health of the parasite culture, or batch-to-batch variation in reagents. | Use tightly synchronized parasite cultures for each assay. Regularly monitor the health of the parasite culture by Giemsa staining. Use the same lot of reagents whenever possible. |
| High background fluorescence | Contamination of the culture with other microbes, or autofluorescence from the medium or compound. | Regularly check cultures for contamination. Run a control with medium and compound alone to check for autofluorescence. |
| No parasite growth in control wells | Poor parasite viability, incorrect gas mixture, or issues with the culture medium. | Ensure the parasite culture is healthy before starting the assay. Verify the gas mixture and incubator temperature. Use freshly prepared complete medium. |
References
- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taking aim at malaria: a target-based approach to drug design | Medicines for Malaria Venture [mmv.org]
- 4. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P. falciparum Growth Inhibition. [bio-protocol.org]
- 11. iddo.org [iddo.org]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 14. scielo.br [scielo.br]
PfKRS1 Enzyme Inhibition Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) enzyme inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay is showing high background signal. What are the possible causes and solutions?
A: High background signal can be caused by several factors:
-
Reagent Contamination: One or more of your reagents (buffer, ATP, L-lysine) may be contaminated with inorganic phosphate (Pi) if you are using a phosphate-based detection method like BIOMOL Green.
-
Solution: Use high-purity reagents and freshly prepared buffers. Test each reagent individually for phosphate contamination.
-
-
Enzyme Instability/Precipitation: The PfKRS1 enzyme may be unstable or aggregated, leading to non-specific signal.[1]
-
ATP Hydrolysis: Non-enzymatic hydrolysis of ATP can contribute to background signal in assays that detect ADP or AMP.
-
Solution: Prepare ATP solutions fresh and store them on ice. Minimize the time between reagent addition and signal reading.
-
Q2: I am observing a low signal-to-noise ratio in my assay. How can I improve it?
A: A low signal-to-noise ratio can make it difficult to distinguish true inhibition from experimental noise.
-
Sub-optimal Enzyme Concentration: The concentration of PfKRS1 may be too low.
-
Solution: Titrate the enzyme to determine the optimal concentration that gives a robust signal without depleting the substrate too quickly.
-
-
Sub-optimal Substrate Concentrations: The concentrations of ATP and L-lysine may not be optimal for the assay.
-
Inappropriate Incubation Time: The reaction time may be too short or too long.
-
Solution: Perform a time-course experiment to determine the linear range of the reaction. The reaction should be stopped while it is still in the linear phase.
-
Q3: I am getting inconsistent results (poor reproducibility) between replicate wells or plates. What could be the issue?
A: Poor reproducibility can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially of small volumes, is a common cause.
-
Solution: Ensure pipettes are properly calibrated. Use automated liquid handlers for high-throughput screening to minimize variability.[5]
-
-
Plate Edge Effects: Wells on the outer edges of a microplate can be subject to temperature and evaporation gradients.
-
Solution: Avoid using the outermost wells for experimental samples. Fill these wells with buffer or water to create a more uniform environment.
-
-
Reagent Instability: If reagents are not stable over the course of the experiment, this can lead to drift in the signal.
-
Solution: Prepare fresh reagents and keep them on ice. If using a multi-plate setup, ensure that reagents are dispensed consistently across all plates.
-
Q4: How can I be sure that my hit compounds are true inhibitors of PfKRS1 and not false positives?
A: It is crucial to perform secondary and counter-screens to eliminate false positives.
-
Assay Interference: Some compounds can interfere with the detection method itself (e.g., by absorbing light at the detection wavelength or inhibiting a coupling enzyme in the assay).[6]
-
Solution: Perform a counterscreen in the absence of the primary enzyme (PfKRS1) to identify compounds that directly affect the assay components.
-
-
Non-specific Inhibition: Compounds may inhibit the enzyme through non-specific mechanisms like aggregation.
-
Solution: Test hit compounds in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregation. Dynamic light scattering (DLS) can also be used to assess compound aggregation.
-
-
Confirmation of On-Target Activity: It is essential to confirm that the inhibitor interacts directly with PfKRS1.
-
Solution: Use biophysical methods like the Cellular Thermal Shift Assay (CETSA) or isothermal titration calorimetry (ITC) to demonstrate direct binding of the compound to PfKRS1.[5]
-
Q5: My inhibitor shows potent activity against PfKRS1 but weak or no activity against P. falciparum in cell-based assays. What could explain this discrepancy?
A: This is a common challenge in drug discovery and can be due to several factors:
-
Poor Cell Permeability: The compound may not be able to cross the parasite's membranes to reach the intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by the parasite into an inactive form.[7]
-
Efflux by Parasite Transporters: The compound may be actively pumped out of the parasite.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the culture medium, reducing its free concentration available to inhibit the target.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the PfKRS1 enzymatic reaction and a typical workflow for inhibitor screening and characterization.
Caption: The two-step reaction catalyzed by PfKRS1.
Caption: A typical workflow for PfKRS1 inhibitor discovery.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for PfKRS1 and its human homolog, HsKRS.
Table 1: Michaelis-Menten Constants (Km)
| Enzyme | Substrate | Km (µM) | Reference |
| PfKRS1 | ATP | 200 | [5] |
| PfKRS1 | L-Lysine | 400 | [5] |
| HsKRS | ATP | 3.5 | [5] |
| HsKRS | L-Lysine | 6 | [5] |
Table 2: IC50 Values of Known Inhibitors
| Compound | Enzyme | IC50 (nM) | Assay Method | Reference |
| Cladosporin | PfKRS1 | 61 | Transcreener AMP | [8] |
| Cladosporin | HsKRS | >20,000 | Transcreener AMP | [8] |
| Compound 2 | PfKRS1 | ~100 | Kinase-Glo | [7] |
| Compound 5 | PfKRS1 | 210 | EnzChek | [3] |
| ASP3026 | PfKRS1 | 198 | ATP hydrolysis | [9] |
Detailed Experimental Protocols
1. PfKRS1 Pyrophosphate Detection Assay (BIOMOL Green)
This assay measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate (PPi), a product of the aminoacylation reaction.
-
Reagents and Buffers:
-
PfKRS1 Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM NaCl, 20 mM MgCl2, 0.01% (v/v) Igepal, 1 mM DTT.[5]
-
Enzyme Solution: 20 nM PfKRS1 in assay buffer.[5]
-
Substrate Mixture: 200 µM ATP, 400 µM L-lysine, and 0.5 U/mL inorganic pyrophosphatase in assay buffer.[5]
-
Detection Reagent: BIOMOL Green reagent.
-
-
Protocol:
-
Dispense 25 µL of the enzyme solution into the wells of a 384-well clear, flat-bottom plate. For "no lysine" controls, add assay buffer without the enzyme.
-
To test inhibitors, pre-incubate the enzyme with the compound for a specified time before initiating the reaction.
-
Initiate the reaction by adding 25 µL of the substrate mixture to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 6 hours).[5]
-
Stop the reaction by adding 50 µL of BIOMOL Green reagent.
-
Allow the color to develop for 30 minutes.
-
Read the absorbance at 650 nm using a plate reader.[5]
-
2. PfKRS1 AMP Detection Assay (Transcreener® AMP²/GMP² Assay)
This is a fluorescence polarization immunoassay that detects the AMP produced during the aminoacylation reaction.[8]
-
Reagents and Buffers:
-
Assay buffer (specific to the kit, typically contains HEPES or Tris, MgCl2, and a detergent).
-
PfKRS1 enzyme.
-
ATP and L-lysine substrates.
-
tRNALys.
-
Transcreener® AMP²-Alexa633 Tracer and AMP²/GMP² Antibody.
-
-
Protocol:
-
Set up the enzymatic reaction in a 384-well plate containing PfKRS1, ATP, L-lysine, and tRNALys in the appropriate assay buffer.
-
Incubate the reaction at room temperature for a time determined by a time-course experiment.
-
Stop the reaction and add the Transcreener® AMP² detection mixture (tracer and antibody).
-
Incubate for 60-90 minutes at room temperature.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
3. PfKRS1 ATP Depletion Assay (Kinase-Glo®)
This assay measures the amount of ATP remaining after the enzymatic reaction, which is inversely proportional to enzyme activity.
-
Reagents and Buffers:
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).
-
PfKRS1 enzyme.
-
ATP and L-lysine substrates.
-
Kinase-Glo® Luminescent Kinase Assay reagent.
-
-
Protocol:
-
Set up the enzymatic reaction in a white, opaque 384-well plate with PfKRS1, ATP, and L-lysine.
-
Incubate the reaction at room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence using a plate reader.
-
References
- 1. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-guided conversion from an anaplastic lymphoma kinase inhibitor into Plasmodium lysyl-tRNA synthetase selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PfKRS1-IN-5 off-target effects and how to screen for them
Welcome to the technical support center for PfKRS1-IN-5. This guide is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments with this compound, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a potent inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1). It was developed from a high-throughput screen and optimized for selectivity against the parasite enzyme over the human cytosolic homolog (HsKRS).[1][2][3] The selectivity for PfKRS1 is attributed to specific amino acid differences in the active sites between the parasite and human enzymes.[2] While it is highly selective for PfKRS1 over HsKRS, a comprehensive profile of its activity against the entire human proteome is not extensively published. Therefore, off-target effects on other human proteins cannot be entirely ruled out without further screening.
Selectivity Data for this compound (Compound 5 in cited literature)
| Target | IC50 (µM) | Cell-based EC50 (µM) | Notes |
| PfKRS1 | 0.015 | - | Potent inhibition of the target enzyme.[3] |
| P. falciparum 3D7 | - | 0.27 | Effective against the parasite in culture.[3] |
| HsKRS | 1.8 | - | ~120-fold selectivity over the human homolog.[3] |
| HepG2 cells | - | 49 | Significantly less potent against human cells.[3] |
Q2: I'm observing an unexpected phenotype in my cell-based assay after treatment with this compound. Could this be an off-target effect?
A2: It is possible. While this compound is designed to be selective, unexpected cellular phenotypes can arise from a few possibilities:
-
Unknown Off-Target Effects: The compound may be interacting with other proteins in your experimental system.[4]
-
Downstream Effects of On-Target Inhibition: Inhibiting protein synthesis, the primary on-target effect, can have widespread and sometimes unexpected consequences on cellular pathways.
-
Compound-Specific Properties: The chemical properties of the compound itself could be causing cellular stress or other effects unrelated to its intended target.
-
Experimental Variability: Ensure the phenotype is reproducible and not an artifact of your experimental setup.
To investigate if the phenotype is due to an off-target effect, consider performing a rescue experiment by overexpressing PfKRS1. If the phenotype is reversed, it is more likely to be an on-target effect. If the phenotype persists, it may indicate an off-target interaction.
Q3: How can I screen for potential off-target effects of this compound?
A3: Several robust methods are available to screen for off-target effects. The choice of method depends on the specific question you are asking (binding vs. functional effects) and the resources available. Common approaches include:
-
Kinase Profiling: Screen the compound against a large panel of kinases. While PfKRS1 is not a kinase, many inhibitors have activity against kinases due to conserved ATP-binding sites.[5][6]
-
Chemical Proteomics: These methods identify direct binding partners of a compound from a cell lysate.
-
Affinity Chromatography (Chemical Pulldown): An immobilized version of this compound is used to "pull down" interacting proteins from a lysate, which are then identified by mass spectrometry.[7][8]
-
Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability upon ligand binding. A shift in the melting temperature of a protein in the presence of the compound suggests a direct interaction.[7][9]
-
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known inhibitors of protein synthesis or with the genetic knockdown of PfKRS1.
Below is a diagram illustrating a general workflow for off-target identification.
Caption: Workflow for investigating unexpected phenotypes and identifying off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 values in my assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound may be unstable in your assay medium or under certain storage conditions. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Assay Interference | The compound may interfere with your assay technology (e.g., autofluorescence). Run a control with the compound in the absence of the enzyme or cells to check for interference. |
| High Protein Concentration | High concentrations of protein in the assay buffer can lead to non-specific binding of the compound, reducing its effective concentration. Consider optimizing the protein concentration. |
| Cellular ATP Concentration | Since this compound binds to the ATP pocket of the enzyme, high intracellular ATP concentrations can compete with the inhibitor, leading to a weaker than expected effect in cell-based assays compared to biochemical assays.[3] This is an important consideration when comparing biochemical and cellular potency. |
Problem 2: I have identified a potential off-target protein. How do I validate this interaction?
A: Once a potential off-target is identified (e.g., from a TPP or chemical pulldown experiment), it is crucial to validate the interaction.
Caption: A workflow for validating a potential off-target interaction.
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for Off-Target Identification
This protocol is a generalized workflow for identifying protein targets of this compound in a cellular context.
Objective: To identify proteins that are thermally stabilized or destabilized upon binding to this compound.
Principle: Ligand binding typically alters the thermal stability of a protein. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble protein, one can identify proteins with altered melting profiles, indicating a direct interaction.[9]
Methodology:
-
Cell Culture and Lysis:
-
Culture your cells of interest (e.g., human cell line or P. falciparum) to a sufficient density.
-
Harvest and wash the cells.
-
Lyse the cells using a non-denaturing method (e.g., freeze-thaw cycles, sonication, or gentle lysis buffer) to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Compound Treatment:
-
Divide the cell lysate into two main groups: a vehicle control (e.g., DMSO) and a this compound treatment group.
-
Incubate the lysates with the compound or vehicle at a defined concentration and time.
-
-
Thermal Challenge:
-
Aliquot the treated and control lysates into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Preparation for Mass Spectrometry:
-
Perform a protein quantification assay on the soluble fractions.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".
-
Compare the melting curves between the vehicle- and compound-treated samples. A significant shift in the melting temperature (ΔTm) for a protein indicates a potential interaction with this compound.[7]
-
Protocol 2: Chemical Pulldown Assay
Objective: To identify proteins that physically bind to this compound.
Principle: A modified version of this compound is immobilized on a solid support (e.g., beads). This "bait" is incubated with a cell lysate. Proteins that bind to the compound are "pulled down" with the beads, eluted, and identified by mass spectrometry. A competition control using the free compound is essential to distinguish specific from non-specific binders.[7][8]
Methodology:
-
Preparation of Affinity Resin:
-
Synthesize a derivative of this compound containing a linker at a position that does not interfere with its binding activity.
-
Covalently attach this derivative to activated beads (e.g., NHS-activated sepharose).
-
Prepare control beads with no immobilized compound.
-
-
Lysate Preparation:
-
Prepare a native cell lysate as described in the TPP protocol.
-
-
Affinity Enrichment:
-
Incubate the cell lysate with the this compound-conjugated beads.
-
In parallel, set up competition controls:
-
Lysate + this compound beads + excess free this compound.
-
Lysate + control beads.
-
-
Allow binding to occur (e.g., 1-2 hours at 4°C with gentle rotation).
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins that are present in the pulldown with the this compound beads but are significantly reduced or absent in the competition control and the control bead pulldown. These are your high-confidence binding partners.[8]
-
References
- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium [frontiersin.org]
Technical Support Center: Overcoming PfKRS1-IN-5 Resistance in P. falciparum
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to PfKRS1 inhibitors, exemplified by the placeholder compound PfKRS1-IN-5, in Plasmodium falciparum strains. The information provided is based on studies of known PfKRS1 inhibitors such as cladosporin and its analogues.
Troubleshooting Guides
Problem: My P. falciparum culture shows reduced susceptibility to this compound.
Possible Cause 1: Pre-existing resistance in the parasite strain.
-
Recommendation: Verify the baseline susceptibility of your P. falciparum strain. It is recommended to test the compound against a drug-sensitive reference strain (e.g., 3D7) and a multi-drug resistant strain (e.g., Dd2) to determine if the observed resistance is inherent to the strain. Some strains are known to more readily develop resistance to various compounds.[1]
Possible Cause 2: Emergence of resistance during in vitro culture.
-
Recommendation: Prolonged exposure of parasite cultures to a drug can lead to the selection of resistant parasites.[2] If you suspect resistance has developed in your long-term cultures, it is advisable to perform a dose-response assay to confirm a shift in the IC50 value compared to the original parental strain. If resistance is confirmed, consider using a fresh, low-passage culture of the parent strain for your experiments.
Possible Cause 3: Issues with the compound or assay conditions.
-
Recommendation: Ensure the integrity and correct concentration of your this compound stock solution. Verify the accuracy of your serial dilutions and the final concentrations in the assay plates. Additionally, confirm that the assay conditions (e.g., incubation time, hematocrit, parasitemia) are optimal and consistent across experiments.
Problem: I am unable to generate a resistant line to this compound.
Possible Cause 1: Insufficient drug pressure.
-
Recommendation: The concentration of the drug used for selection may be too low to effectively select for resistant parasites. A common starting point for generating resistant lines is to expose the culture to a concentration equivalent to 3 times the established EC50 value.[2]
Possible Cause 2: Insufficient parasite population size.
-
Recommendation: The spontaneous mutation rate for drug resistance is low. Therefore, a large parasite population is required to increase the probability of selecting for a resistant mutant. Selections are often initiated with a high-density culture.[3]
Possible Cause 3: Fitness cost of resistance.
-
Recommendation: Resistance mutations can sometimes come with a fitness cost to the parasite, making it difficult for the resistant population to outcompete the wild-type in the absence of drug pressure. Ensure continuous drug pressure is maintained during the selection process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PfKRS1 inhibitors?
A1: PfKRS1 (Plasmodium falciparum lysyl-tRNA synthetase) is an essential enzyme in the parasite's cytoplasm responsible for attaching the amino acid lysine to its corresponding tRNA molecule. This is a critical step in protein synthesis.[4][5] Inhibitors of PfKRS1 block this process, leading to a cessation of protein production and parasite death.[4] This mechanism is active against both blood and liver stages of the parasite.[4][6]
Q2: What are the known mechanisms of resistance to PfKRS1 inhibitors in P. falciparum?
A2: Studies on PfKRS1 inhibitors like cladosporin and the tool compound DDD01510706 have revealed that resistance can emerge through genetic modifications. One identified mechanism is the amplification of the genomic region on chromosome 13 that contains the pfkrs1 gene (PF3D7_1350100).[2][4] This copy number variation can lead to overexpression of the target enzyme, thereby requiring higher concentrations of the inhibitor to achieve the same effect. While specific point mutations in pfkrs1 conferring resistance in P. falciparum are still under investigation, mutations in the orthologous gene in yeast have been shown to confer resistance.[4]
Q3: How can I confirm if my parasite line is resistant to this compound?
A3: Resistance is confirmed by a significant increase in the 50% inhibitory concentration (IC50) or effective concentration (EC50) of the drug against your parasite line compared to a known sensitive parental strain. This is determined by performing a dose-response assay, such as the SYBR Green I assay. A fold-change in IC50/EC50 of greater than 2 is generally considered indicative of reduced susceptibility.
Q4: Are there strategies to overcome or mitigate resistance to PfKRS1 inhibitors?
A4: Yes, several strategies can be employed:
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Combination Therapy: Using PfKRS1 inhibitors in combination with other antimalarials that have different mechanisms of action can reduce the likelihood of resistance emerging. For example, combining a protein synthesis inhibitor with a drug that targets hemoglobin digestion or folate synthesis could be a viable approach.
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Development of Covalent Inhibitors: Research into other parasite targets has shown that irreversible, covalent inhibitors can be less prone to resistance development compared to reversible inhibitors.[7] This approach could be explored for next-generation PfKRS1 inhibitors.
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Structural Modification of Inhibitors: Understanding the binding mode of inhibitors to PfKRS1 through structural biology can guide the design of new analogues that are less susceptible to resistance mutations.
Q5: What are the recommended drug-sensitive and drug-resistant P. falciparum strains for control experiments?
A5:
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Drug-Sensitive: 3D7 and NF54 are commonly used chloroquine-sensitive reference strains.[8]
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Drug-Resistant: Dd2 and K1 are well-characterized multi-drug resistant strains, resistant to chloroquine and other antimalarials.[1][8] Using these strains can provide valuable insights into the activity of your compound against different genetic backgrounds.
Data Presentation
Table 1: In Vitro Activity of PfKRS1 Inhibitors Against Sensitive and Resistant P. falciparum Strains.
| Compound | Strain | IC50 / EC50 (nM) | Fold Resistance | Reference |
| DDD01510706 | Dd2 (WT) | 368 ± 11 | - | [9] |
| DDD01510706 | Res 1 | 12,062 ± 592 | 32.8 | [9] |
| DDD01510706 | Res 2 | 1472 ± 311 | 4.0 | [9] |
| DDD01510706 | Res 3 | 1454 ± 81 | 3.9 | [9] |
| Cladosporin | Dd2 (WT) | 115 ± 8 | - | [9] |
| Cladosporin | Res 1 | 8357 ± 824 | 72.7 | [9] |
| Cladosporin | Res 2 | 347 ± 23 | 3.0 | [9] |
| Cladosporin | Res 3 | 393 ± 25 | 3.4 | [9] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standard procedures for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
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P. falciparum culture (synchronized to ring stage)
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Complete parasite culture medium
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Uninfected human erythrocytes
-
This compound stock solution (in DMSO)
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96-well black, clear-bottom microtiter plates
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SYBR Green I lysis buffer
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Fluorescence plate reader
Methodology:
-
Prepare Drug Plates:
-
Perform serial dilutions of this compound in complete medium in a separate 96-well plate.
-
Transfer the drug dilutions to the assay plate in duplicate or triplicate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
-
Prepare Parasite Inoculum:
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Synchronize the parasite culture to the ring stage.
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Adjust the parasitemia to 0.5% and the hematocrit to 2% with complete medium and uninfected erythrocytes.
-
-
Incubation:
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Add the parasite inoculum to each well of the drug plate.
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Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
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Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
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Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from the uninfected erythrocyte wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Generation of this compound Resistant P. falciparum Lines
This protocol outlines a general method for in vitro selection of drug-resistant parasites.
Materials:
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High-density P. falciparum culture
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Complete parasite culture medium
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This compound
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Standard cell culture flasks
Methodology:
-
Initiate Drug Pressure:
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Start with a high-density culture of the parental P. falciparum strain.
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Introduce this compound at a concentration of approximately 3 times the IC50.[2]
-
-
Continuous Culture under Drug Pressure:
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Maintain the culture under continuous drug pressure, changing the medium and adding fresh drug regularly.
-
Monitor the parasite growth by microscopy. Initially, a significant drop in parasitemia is expected.
-
-
Increase Drug Pressure:
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Once the parasite culture has adapted and is growing steadily at the initial drug concentration, gradually increase the concentration of this compound.
-
-
Confirmation of Resistance:
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After several months of continuous culture under drug pressure, remove the drug for a few life cycles to ensure the resistance phenotype is stable.
-
Perform a dose-response assay to determine the IC50 of the selected parasite line and compare it to the parental strain.
-
-
Clonal Isolation:
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If resistance is confirmed, it is recommended to obtain clonal lines from the resistant population by limiting dilution.[2]
-
Visualizations
References
- 1. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro generation of drug-resistant P. falciparum lines [bio-protocol.org]
- 4. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 9. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of PfKRS1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the metabolic stability of PfKRS1-IN-5 and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is PfKRS1 and why is it a target for drug development?
Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) is an essential enzyme for protein synthesis in the malaria parasite.[1][2] It catalyzes the attachment of the amino acid lysine to its corresponding tRNA, a critical step in translating the genetic code into proteins.[1] Inhibition of PfKRS1 leads to the cessation of protein synthesis and parasite death, making it a validated and promising target for the development of new antimalarial drugs.[1][2][3]
Q2: What is this compound and what are its key features?
This compound is a potent and selective inhibitor of PfKRS1. It belongs to a chromone chemical series developed to be metabolically stable and orally bioavailable, addressing the shortcomings of earlier inhibitors like the natural product cladosporin, which has poor metabolic stability.[1][4] this compound and its close analogs have demonstrated efficacy in animal models of malaria.[1][2]
Q3: What does "metabolic stability" mean and why is it important for a drug candidate like this compound?
Metabolic stability refers to a compound's susceptibility to being broken down by drug-metabolizing enzymes, primarily in the liver.[5] High metabolic stability is crucial for a drug candidate as it generally leads to:
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A longer half-life in the body, allowing for less frequent dosing.
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Improved oral bioavailability, as more of the drug can reach the systemic circulation.
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More predictable pharmacokinetic profiles across different individuals.
Q4: What were the metabolic liabilities of early PfKRS1 inhibitors and how were they addressed in this compound?
Early inhibitors of PfKRS1, such as cladosporin and initial screening hits from the chromone series, suffered from high metabolic instability.[1][4] For instance, an early analog, "compound 2," was rapidly metabolized in mouse liver microsomes.[1] The primary metabolic vulnerability was identified as hydroxylation of the phenyl ring. To improve stability, medicinal chemists introduced fluorine atoms onto the phenyl ring. This modification blocks the site of metabolism, leading to a significantly more stable compound, exemplified by "compound 5" (a close analog of this compound).[1]
Troubleshooting Guide for Metabolic Stability Experiments
Q5: My PfKRS1 inhibitor shows high clearance in the liver microsomal stability assay. What are the possible reasons and next steps?
High clearance in a liver microsomal stability assay indicates that your compound is being rapidly metabolized by cytochrome P450 (CYP) enzymes.
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Possible Cause: The compound possesses a "metabolic hotspot," a chemically reactive site that is easily oxidized by CYPs.
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Troubleshooting Steps:
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Metabolite Identification: Perform a metabolite identification study to pinpoint the exact site of metabolism on your molecule.
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Structural Modification: Based on the metabolite ID, make chemical modifications to block the metabolic hotspot. Common strategies include:
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Introducing electron-withdrawing groups (e.g., fluorine, chlorine) near the site of oxidation.
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Using deuterium substitution at the metabolic hotspot.
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Altering the steric environment around the hotspot to hinder enzyme access.
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Re-assay: Synthesize the modified analogs and re-evaluate their stability in the liver microsomal assay.
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Q6: I am observing significant variability in my metabolic stability results between experiments. What could be the cause?
Variability in in vitro metabolic stability assays can arise from several factors.
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Possible Causes:
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Inconsistent thawing and handling of cryopreserved microsomes.
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Pipetting errors, especially with small volumes of test compounds or cofactors.
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Variations in incubation times or temperature.
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Degradation of the NADPH regenerating system.
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Batch-to-batch variation in liver microsomes.[6]
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-
Troubleshooting Steps:
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Standardize Protocols: Ensure consistent and careful handling of all reagents and adherence to the experimental protocol.
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Use Positive Controls: Include well-characterized compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance) in every assay to monitor the performance of the microsomal system.
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Check Reagent Quality: Prepare fresh NADPH regenerating solutions for each experiment.
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Automate Liquid Handling: If available, use automated liquid handlers to minimize pipetting errors.
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Q7: My compound appears stable in the microsomal assay but has poor oral bioavailability in vivo. What other factors should I consider?
While microsomal stability is a key factor, other mechanisms can contribute to poor oral bioavailability.
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Possible Causes:
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Phase II Metabolism: The compound may be stable to Phase I (CYP-mediated) metabolism but is rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs), which are not fully represented in a standard microsomal assay.
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Poor Permeability: The compound may have low absorption from the gastrointestinal tract.
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Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen.
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First-Pass Metabolism in the Gut Wall: The intestines also contain metabolic enzymes that can degrade the compound before it reaches the liver.
-
-
Next Steps:
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Hepatocyte Stability Assay: Use intact hepatocytes, which contain both Phase I and Phase II enzymes, to get a more complete picture of hepatic metabolism.
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Caco-2 Permeability Assay: Evaluate the intestinal permeability and potential for efflux of your compound.
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In Vivo Pharmacokinetic Studies: Conduct studies with both oral and intravenous administration to differentiate between poor absorption and high first-pass clearance.
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Data on PfKRS1 Inhibitors
The following tables summarize the available data for key compounds in the chromone series of PfKRS1 inhibitors. "Compound 5" is a close analog of this compound and represents the lead compound from this optimization effort.
Table 1: In Vitro Activity of PfKRS1 Inhibitors
| Compound | PfKRS1 IC50 (µM) | P. falciparum EC50 (µM) | Human KRS IC50 (µM) | HepG2 Cell EC50 (µM) |
| Cladosporin | ~0.061 | ~0.04-0.09 | >20 | >50 |
| Compound 2 (Metabolically Unstable Precursor) | ~0.01 | ~0.2 | ~1.5 | ~45 |
| Compound 5 (Metabolically Stable Lead) | 0.015 | 0.27 | 1.8 | 49 |
Data sourced from Baragaña et al. (2019) and Hoepfner et al. (2012).[1][7]
Table 2: Metabolic Stability of PfKRS1 Inhibitors
| Compound | Species | System | Intrinsic Clearance (CLi) | Stability Classification |
| Cladosporin | - | - | High | Unstable |
| Compound 2 | Mouse | Liver Microsomes | > 50 mL/min/g | Unstable |
| Compound 5 | Mouse | - | Low | Stable |
Data sourced from Baragaña et al. (2019).[1] Note: A specific quantitative value for the intrinsic clearance of Compound 5 is not provided in the primary literature, but it is described as "metabolically stable and orally bioavailable."
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a test compound using liver microsomes.
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (human or other species) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the desired working concentration in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining test compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Visualizations
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Mechanism of action of this compound.
References
- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Addressing compound precipitation of PfKRS1-IN-5 in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PfKRS1-IN-5, specifically addressing the common issue of its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1).[1][2] This enzyme is crucial for protein synthesis in the malaria parasite. By inhibiting PfKRS1, the compound blocks the parasite's ability to grow and replicate.[2] The mechanism of inhibition has been shown to be competitive with ATP, a key substrate for the enzyme's activity.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and similar compounds for use in in vitro assays.[4][5]
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically at 0.5% or below.[4] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect parasite viability.[5]
Q4: What are the known solubility properties of this compound?
A4: While extensive public data on the aqueous solubility of this compound is limited, a study on a series of related compounds provides some insight. For a closely related lead compound, the solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) was determined to be 255 µM.[1] It is important to note that solubility in culture media like RPMI 1640 can be different due to the presence of salts, amino acids, and other components.
Troubleshooting Guide: Compound Precipitation
Issue: I am observing precipitation of this compound in my culture medium upon addition.
This is a common issue with hydrophobic compounds. The following steps provide a systematic approach to troubleshoot and resolve this problem.
1. Review Your Stock Solution and Dilution Protocol
Precipitation often occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium.
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Initial Dilution Step: Instead of adding the DMSO stock directly to the full volume of culture medium, perform an intermediate dilution step. Dilute the DMSO stock in a smaller volume of phosphate-buffered saline (PBS) or serum-free medium before adding it to the final culture vessel.
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Mixing: When adding the compound solution to the culture medium, ensure gentle but thorough mixing to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.
2. Optimize the Final DMSO Concentration
While a higher DMSO concentration can maintain the compound's solubility in the stock, it can be detrimental to the cells and can also contribute to precipitation when diluted.
-
Determine Maximum Tolerated DMSO: Run a control experiment with your P. falciparum culture to determine the highest percentage of DMSO that does not impact parasite growth or viability. This is typically between 0.1% and 0.5%.[4][6]
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Adjust Stock Concentration: Based on the maximum tolerated final DMSO concentration, you may need to prepare a more concentrated stock solution of this compound in DMSO to minimize the volume added to your culture.
3. Modify the Culture Medium
The composition of the culture medium can influence the solubility of small molecules.
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Serum Concentration: The presence of serum proteins, like those in fetal bovine serum (FBS) or Albumax, can sometimes help to solubilize hydrophobic compounds. If your protocol allows, consider if adjusting the serum or albumin concentration is feasible.
-
pH: Ensure the pH of your culture medium is within the optimal range for both parasite growth and compound stability.
4. Consider Formulation Strategies
For compounds with persistent solubility challenges, more advanced formulation techniques can be employed, though these require careful consideration and validation to ensure they do not interfere with the experimental outcome.
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Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds. A dose-response curve for the surfactant alone should be performed to rule out any effects on parasite viability.
Data Summary
Table 1: Physicochemical and In Vitro Properties of a PfKRS1 Inhibitor (Compound 5 / this compound)
| Property | Value | Reference |
| Target | Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) | [1] |
| IC50 (PfKRS1 enzyme) | 210 nM | [3] |
| Ki vs. ATP | 32 nM (competitive) | [3] |
| Ki vs. L-lysine | 212 nM (uncompetitive) | [3] |
| FaSSIF Solubility | 255 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dosing Plasmodium falciparum Cultures with this compound
This protocol is adapted from standard P. falciparum drug sensitivity assays.[4][7]
-
Culture Preparation: Synchronize P. falciparum cultures to the ring stage and adjust the parasitemia and hematocrit to the desired levels for your assay (e.g., 1% parasitemia, 2% hematocrit).
-
Intermediate Dilution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in a suitable vehicle (e.g., a 1:1 mixture of PBS and DMSO, or directly in culture medium) in a separate 96-well plate to achieve a range of concentrations that, when further diluted into the final culture volume, will give the desired final test concentrations.
-
-
Final Dosing:
-
Add the appropriate volume of the intermediate dilutions to the wells of your culture plate containing the parasite culture.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).
-
-
Incubation: Incubate the plates under standard P. falciparum culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for the desired duration of the experiment (typically 48-72 hours).
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Readout: Assess parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, microscopy with Giemsa-stained smears, or a pLDH assay.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting precipitation.
References
- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. researchgate.net [researchgate.net]
How to minimize variability in PfKRS1-IN-5 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in PfKRS1-IN-5 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is PfKRS1 and why is it a target for antimalarial drugs?
Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) is an essential enzyme for the malaria parasite. It plays a crucial role in protein synthesis by attaching the amino acid lysine to its corresponding transfer RNA (tRNA).[1][2] This process, called aminoacylation, is a vital step in translating the genetic code into proteins, which are necessary for the parasite's survival and proliferation.[2] Inhibiting PfKRS1 disrupts protein synthesis, ultimately leading to the death of the parasite. Because the parasite enzyme has structural differences from the human equivalent (HsKRS), it is possible to develop selective inhibitors, like this compound, that target the parasite's enzyme with minimal effect on the human host, making it a promising antimalarial drug target.[1][3][4]
Q2: What is the mechanism of action of this compound?
This compound is a selective inhibitor that targets the ATP-binding site of PfKRS1.[4][5] By competing with ATP, the inhibitor prevents the first step of the aminoacylation reaction, which is the activation of lysine with ATP to form a lysyl-adenylate intermediate. This ultimately blocks the synthesis of charged lysyl-tRNA, halting protein production in the parasite.
Q3: What are the common bioassays used to measure this compound activity?
Commonly used bioassays to determine the inhibitory activity of compounds like this compound on PfKRS1 include:
-
Luciferase-based ATP Consumption Assays (e.g., Kinase-Glo): These assays measure the amount of ATP remaining in the reaction.[4] A decrease in luminescence indicates ATP consumption by the enzyme, and a potent inhibitor will result in a higher luminescence signal as less ATP is used.
-
Pyrophosphate Generation Assays (e.g., EnzChek): These assays detect the production of pyrophosphate (PPi), a byproduct of the amino acid activation step.[4] An active enzyme produces a signal, which is diminished in the presence of an inhibitor.
-
Radiometric Assays: These "gold standard" assays use radiolabeled substrates (like [γ-³²P]-ATP) to directly measure the incorporation of the label into the product.[6][7] They are highly sensitive and less prone to interference but involve handling radioactive materials.[6][7]
-
Thermal Shift Assays (TSA): These can be used to assess direct binding of the inhibitor to PfKRS1 by measuring the change in the protein's melting temperature upon ligand binding.[8]
Troubleshooting Guide
Variability in bioassay results can be a significant challenge. The following sections address common issues and provide solutions to minimize this variability.
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) values is a common problem that can arise from several factors.
| Potential Cause | Recommended Solution |
| Inconsistent Enzyme Concentration or Activity | Ensure the enzyme concentration is consistent across all assays.[9] The enzyme should be properly stored in aliquots to avoid repeated freeze-thaw cycles, which can decrease its activity.[9] It is also recommended to determine the initial velocity region for the enzyme to ensure the assay is performed under conditions of linear product formation.[7] |
| Variable Substrate Concentrations | Prepare fresh substrate solutions for each experiment and use a consistent concentration.[10] For ATP-competitive inhibitors like this compound, the apparent IC50 value is highly dependent on the ATP concentration. Use an ATP concentration at or near the Michaelis constant (Km) for ATP to get a more consistent and physiologically relevant IC50.[7][11] |
| Inhibitor Solubility Issues | Poor solubility of the inhibitor can lead to inconsistent results.[9] Dissolve the inhibitor in a suitable solvent like DMSO and consider using detergents in the assay buffer, but keep their concentrations below the critical micelle concentration to avoid interference.[12] |
| Assay Conditions (pH, Temperature) | Enzymes are sensitive to changes in pH and temperature.[9][10] Use a stable buffer system and ensure consistent incubation times and temperatures for all experiments. |
| Day-to-Day Operational Differences | To minimize discrepancies from day-to-day operations, use a standard control inhibitor with a known IC50 value in each experimental run.[6] This allows for the assessment of data quality for each target in every run.[6] |
Issue 2: No or Very Low Inhibition Observed
This issue can be perplexing and may point to problems with the assay components or the inhibitor itself.
| Potential Cause | Recommended Solution |
| Inactive Inhibitor | Verify the integrity and concentration of the inhibitor stock solution. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR. |
| Incorrect Assay Setup | Double-check all reagent concentrations and volumes. Ensure that the inhibitor is pre-incubated with the enzyme before adding the substrate, especially for competitive inhibitors, to allow for binding to occur. |
| Substrate Concentration Too High | For competitive inhibitors, high substrate concentrations can overcome the effect of the inhibitor, leading to an apparent loss of potency.[12] Try reducing the substrate concentration. |
| Enzyme Instability | The enzyme may be losing activity during the assay.[13] Keep the enzyme on ice and use it as freshly as possible.[9] Consider adding stabilizing agents like BSA or glycerol to the buffer. |
Issue 3: Assay Signal is Unstable or Drifts Over Time
An unstable signal can make it difficult to obtain reliable measurements.
| Potential Cause | Recommended Solution |
| Substrate Depletion | The reaction may be slowing down because the substrate is being used up.[13] Ensure that the measurements are taken during the initial linear phase of the reaction where the rate is constant. |
| Product Inhibition | The accumulation of reaction products can sometimes inhibit the enzyme.[13] This can be checked by measuring the reaction progress curve over time. |
| Instability of Assay Reagents | Some detection reagents, particularly in fluorescence- or luminescence-based assays, can be unstable over time. Follow the manufacturer's instructions for reagent preparation and use. |
| Time-Dependent Inhibition | Some inhibitors can exhibit time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor.[13] Investigate the effect of varying the pre-incubation time. |
Experimental Protocols & Visualizations
PfKRS1 Signaling Pathway
The primary role of PfKRS1 is in protein synthesis. The diagram below illustrates its function in the aminoacylation of tRNA-Lys.
Caption: The role of PfKRS1 in protein synthesis and its inhibition by this compound.
Experimental Workflow: PfKRS1 Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 of this compound.
Caption: A generalized workflow for a PfKRS1 inhibition bioassay.
Detailed Methodologies
1. PfKRS1 Inhibition Assay using Kinase-Glo®
This protocol is adapted for a 96-well plate format and measures ATP consumption.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
PfKRS1 Enzyme: Dilute recombinant PfKRS1 in assay buffer to the desired final concentration.
-
Substrates: Prepare stock solutions of L-Lysine and ATP in assay buffer. The final ATP concentration should be at its Km value for PfKRS1.
-
This compound: Perform a serial dilution of the inhibitor in DMSO, then dilute in assay buffer to the final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 20 µL of the diluted PfKRS1 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate mix (L-Lysine and ATP) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated as: 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in PfKRS1 bioassays.
Caption: A decision tree for troubleshooting PfKRS1 bioassay issues.
References
- 1. pnas.org [pnas.org]
- 2. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. quora.com [quora.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
PfKRS1-IN-5 cross-reactivity with other tRNA synthetases
Important Notice: Information regarding the specific inhibitor "PfKRS1-IN-5" is not available in the public domain. The following guide is based on the known cross-reactivity profiles of other well-characterized inhibitors of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), such as the natural product cladosporin and its synthetic analogs. Researchers working with novel inhibitors like this compound can use this information as a reference for designing and interpreting their own cross-reactivity studies.
Frequently Asked Questions (FAQs)
Q1: What is PfKRS1 and why is it a drug target?
A1: PfKRS1 is the lysyl-tRNA synthetase of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. This enzyme is essential for protein synthesis in the parasite, as it attaches the amino acid lysine to its corresponding transfer RNA (tRNA). Inhibiting PfKRS1 blocks this crucial step, leading to parasite death.[1][2][3] Its significant structural differences from the human lysyl-tRNA synthetase (HsKRS) make it an attractive target for selective drug development.[1][3]
Q2: What is meant by "cross-reactivity" in the context of PfKRS1 inhibitors?
A2: Cross-reactivity refers to the ability of an inhibitor designed to target PfKRS1 to also bind to and inhibit other enzymes. This can include other aminoacyl-tRNA synthetases within the parasite or, more critically, the human ortholog of the target enzyme (HsKRS). High cross-reactivity with human enzymes can lead to off-target effects and toxicity, hindering the development of a safe and effective drug.
Q3: How is the selectivity of a PfKRS1 inhibitor determined?
A3: The selectivity of a PfKRS1 inhibitor is typically determined by comparing its inhibitory activity (often measured as the half-maximal inhibitory concentration, or IC50) against the target enzyme (PfKRS1) versus its activity against other tRNA synthetases, particularly the human counterpart (HsKRS). A higher IC50 value for HsKRS compared to PfKRS1 indicates greater selectivity for the parasite enzyme.
Troubleshooting Guide: Investigating Off-Target Effects
If you are observing unexpected cellular toxicity or a broader than expected anti-parasitic activity with a novel PfKRS1 inhibitor, it may be due to cross-reactivity with other tRNA synthetases. The following troubleshooting guide outlines steps to investigate this.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Troubleshooting workflow for investigating inhibitor cross-reactivity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a well-characterized PfKRS1 inhibitor, referred to as compound 5 , against various enzymes and cell lines. This data can serve as a benchmark for evaluating the selectivity of new inhibitors.
| Target | IC50 / EC50 (µM) | Selectivity vs. PfKRS1 | Reference |
| Enzymes | |||
| PfKRS1 | 0.015 | - | [2] |
| HsKRS | 1.8 | 120-fold | [2] |
| Cell Lines | |||
| P. falciparum 3D7 | 0.27 | - | [2] |
| HepG2 (human liver) | 49 | 181-fold | [2] |
| C. parvum | 2.5 | - | [2] |
| C. hominis | 6.0 | - | [2] |
Key Experimental Protocols
Aminoacyl-tRNA Synthetase Inhibition Assay (Pyrophosphate Detection)
This assay measures the production of pyrophosphate (PPi), a byproduct of the amino acid activation step catalyzed by aminoacyl-tRNA synthetases.
Principle: The amount of PPi produced is proportional to the enzyme's activity. The assay is often coupled with an enzyme that detects PPi, such as pyrophosphatase, and the signal is measured.[1]
General Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified tRNA synthetase, its cognate amino acid (e.g., L-lysine for KRS), ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the final component (e.g., ATP).
-
Detection: Use a commercially available kit, such as the EnzChek Pyrophosphate Assay Kit, to detect the generated PPi according to the manufacturer's instructions.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)
This method assesses the engagement of an inhibitor with its target protein in a cellular context by measuring changes in the thermal stability of the protein.
Principle: The binding of a ligand (inhibitor) to a protein generally increases the protein's resistance to heat-induced denaturation.
General Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein (e.g., PfKRS1) remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry-based proteomics (TPP).[4][5]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of PfKRS1 in parasite protein synthesis and how its inhibition by a selective compound leads to parasite death without affecting the host.
Caption: Mechanism of selective inhibition of parasite protein synthesis.
References
- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ctegd.uga.edu [ctegd.uga.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for ATP concentration in PfKRS1-IN-5 enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PfKRS1-IN-5 in enzyme assays, with a specific focus on the critical parameter of ATP concentration.
Frequently Asked Questions (FAQs)
Q1: What is PfKRS1 and why is it a drug target?
A1: PfKRS1 is the cytosolic lysyl-tRNA synthetase of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria.[1][2] This enzyme is essential for protein synthesis in the parasite, making it a validated and promising drug target for the development of new antimalarial therapies.[1][2]
Q2: How does this compound work?
A2: this compound is an inhibitor of PfKRS1. Based on the common mechanism of similar inhibitors, it is likely an ATP-competitive inhibitor.[3] This means it binds to the same site on the enzyme as ATP, one of the enzyme's natural substrates, thereby preventing the enzyme from carrying out its function.[3]
Q3: Why is the ATP concentration so important in my this compound assay?
A3: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly influence the inhibitor's apparent potency, measured as the half-maximal inhibitory concentration (IC50).[4][5] High concentrations of ATP will compete with the inhibitor for binding to the enzyme, leading to a higher apparent IC50 value. Conversely, lower ATP concentrations will result in a lower apparent IC50.[4][5] This relationship is described by the Cheng-Prusoff equation.[4][5][6]
Q4: What is the Cheng-Prusoff equation and how does it relate to my experiments?
A4: The Cheng-Prusoff equation describes the relationship between the IC50 of a competitive inhibitor and the concentration of the competing substrate (in this case, ATP). The equation is:
IC50 = K_i * (1 + [ATP] / K_m)
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
K_i is the inhibitor's intrinsic binding affinity for the enzyme.
-
[ATP] is the concentration of ATP in your assay.
-
K_m is the Michaelis constant of the enzyme for ATP, representing the ATP concentration at which the enzyme reaction rate is half of the maximum.
This equation highlights that the IC50 is not a constant but is dependent on the ATP concentration used in the assay.[4][5][6]
Troubleshooting Guide
Problem 1: My IC50 value for this compound is much higher than expected.
-
Possible Cause: The ATP concentration in your assay is too high.
-
Solution:
-
Check your ATP concentration: Ensure the final concentration of ATP in your assay is what you intended.
-
Determine the K_m of PfKRS1 for ATP: If you haven't already, perform an enzyme kinetics study to determine the K_m of your PfKRS1 enzyme preparation for ATP.
-
Adjust ATP concentration: For routine IC50 measurements, it is often recommended to use an ATP concentration equal to the K_m.[4][5][6] At this concentration, the resulting IC50 value will be twice the inhibitor's K_i.[4][5][6]
-
Consider cellular ATP concentrations: Be aware that cellular ATP concentrations are in the millimolar (mM) range, which is often much higher than the K_m of many kinases and synthetases.[4][5] If you want to mimic physiological conditions more closely, you may need to use a higher ATP concentration, but be prepared for a higher IC50 value.[4][5]
-
Problem 2: My IC50 values are inconsistent between experiments.
-
Possible Cause 1: Inconsistent ATP concentrations.
-
Solution: Prepare a large stock solution of ATP and use it for all related experiments to minimize variability. Always double-check your calculations for dilutions.
-
Possible Cause 2: Variability in enzyme activity.
-
Solution: Ensure your PfKRS1 enzyme preparation is of high quality and consistent activity. Aliquot your enzyme and store it properly to avoid repeated freeze-thaw cycles. Run a positive control (no inhibitor) and a negative control (no enzyme) in every assay plate.
-
Possible Cause 3: Issues with other assay components.
-
Solution: Verify the concentrations and stability of all other reagents, including the L-lysine substrate and the detection reagents.
Problem 3: I am not seeing any inhibition, even at high concentrations of this compound.
-
Possible Cause: Extremely high ATP concentration in the assay.
-
Solution: As a first step, try significantly lowering the ATP concentration in your assay (e.g., to the K_m or even below) to see if inhibition can be observed. If you still do not see inhibition, there may be an issue with the inhibitor itself (e.g., degradation, incorrect concentration) or the enzyme.
Quantitative Data
Table 1: Michaelis-Menten Constants (K_m) for PfKRS1
| Substrate | K_m Value | Reference |
| ATP | Varies (typically in the µM range) | [7] |
| L-Lysine | Varies (typically in the µM range) | [7] |
Note: The exact K_m values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). It is recommended to determine the K_m for your specific experimental setup.
Table 2: Illustrative Example of the Effect of ATP Concentration on the IC50 of a PfKRS1 Inhibitor (Hypothetical Data)
| ATP Concentration | Apparent IC50 |
| 0.1 x K_m | 1.1 x K_i |
| 1 x K_m | 2 x K_i |
| 10 x K_m | 11 x K_i |
| 100 x K_m (approaching cellular levels) | 101 x K_i |
This table illustrates how the apparent IC50 of an ATP-competitive inhibitor increases with rising ATP concentrations, as predicted by the Cheng-Prusoff equation.
Experimental Protocols
Protocol: Determination of IC50 for a PfKRS1 Inhibitor
This protocol is based on a pyrophosphate detection method, a common way to measure the activity of aminoacyl-tRNA synthetases.[8]
Materials:
-
Recombinant PfKRS1 enzyme
-
This compound inhibitor
-
ATP
-
L-lysine
-
Assay buffer (e.g., 100 mM HEPES pH 7.4, 100 mM NaCl, 20 mM MgCl2, 0.01% (v/v) IGEPAL CA-630, 1 mM DTT)[8]
-
Inorganic pyrophosphatase
-
Pyrophosphate detection reagent (e.g., BIOMOL Green)[8]
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of this compound in the assay buffer.
-
Prepare enzyme solution: Dilute the PfKRS1 enzyme to the desired concentration in the assay buffer.
-
Prepare substrate mix: Prepare a solution containing ATP, L-lysine, and inorganic pyrophosphatase in the assay buffer. The concentration of ATP should be carefully chosen based on your experimental goals (e.g., K_m concentration). A typical L-lysine concentration is 400 µM.[8]
-
Assay setup:
-
Add the inhibitor dilutions to the wells of the 384-well plate.
-
Add the enzyme solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate mix to all wells.
-
-
Reaction and detection:
-
Incubate the plate at room temperature for a set time (e.g., 6 hours).[8] The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding the pyrophosphate detection reagent (e.g., BIOMOL Green).[8]
-
Allow the color to develop for a specified time (e.g., 30 minutes).[8]
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for BIOMOL Green).[8]
-
-
Data analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: ATP-competitive inhibition of PfKRS1 by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Relationship between key parameters in the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to PfKRS1 Inhibitors: Cladosporin vs. Compound 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent inhibitors of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), a critical enzyme for parasite survival and a promising antimalarial drug target. We will examine the natural product cladosporin and a recently developed synthetic inhibitor, herein referred to as Compound 5, based on supporting experimental data from peer-reviewed literature.
Note: The initially requested compound, PfKRS1-IN-5, could not be identified in publicly available scientific literature. Therefore, this guide utilizes the well-characterized and potent PfKRS1 inhibitor, Compound 5, as a comparator to cladosporin.
Introduction to PfKRS1 and its Inhibitors
Plasmodium falciparum, the deadliest species of malaria parasite, relies on its own cellular machinery for protein synthesis to proliferate within its human host. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in this process, responsible for charging tRNAs with their cognate amino acids. The lysyl-tRNA synthetase (KRS) of P. falciparum exists in two forms: a cytoplasmic (PfKRS1) and an apicoplast-targeted version. Inhibition of the cytoplasmic PfKRS1 has been shown to be lethal to the parasite, making it a key target for antimalarial drug development.[1][2]
Cladosporin, a fungal secondary metabolite, was one of the first identified potent and selective inhibitors of PfKRS1.[1] While a valuable tool compound, its metabolic instability has driven the search for alternative scaffolds. This has led to the development of novel synthetic inhibitors, such as Compound 5, which demonstrate improved drug-like properties.[2][3]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for cladosporin and Compound 5, highlighting their potency, selectivity, and metabolic stability.
Table 1: In Vitro Potency against PfKRS1 and P. falciparum
| Compound | PfKRS1 IC50 (nM) | P. falciparum Growth Inhibition EC50 (nM) |
| Cladosporin | 61 | 40 - 90 |
| Compound 5 | 210 | Not explicitly stated, but active in the nanomolar range |
Data for Cladosporin from[1]. Data for Compound 5 from[3][4].
Table 2: Selectivity and Metabolic Stability
| Compound | Human KRS (HsKRS) Inhibition | Metabolic Stability (Mouse Liver Microsomes) |
| Cladosporin | > 20,000 nM (>300-fold selective) | High instability |
| Compound 5 | > 100-fold selective vs. PfKRS1 | Metabolically stable |
Data for Cladosporin from[1][2]. Data for Compound 5 from[2][3].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. PfKRS1 Enzymatic Inhibition Assay (Transcreener® AMP²/GMP² Assay)
This assay quantifies the activity of PfKRS1 by detecting the production of AMP, a byproduct of the aminoacylation reaction.
-
Principle: A competitive fluorescence polarization immunoassay. The assay mixture contains recombinant PfKRS1, lysine, ATP, and the inhibitor being tested. The reaction is initiated and allowed to proceed. A detection mixture containing an AMP²-antibody conjugated to a fluorophore is then added. The AMP produced by PfKRS1 competes with the AMP²-tracer for binding to the antibody, leading to a decrease in fluorescence polarization.
-
Protocol Outline:
-
Recombinant PfKRS1 is incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of L-lysine and ATP.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The Transcreener® AMP² detection mix is added to the reaction.
-
The plate is incubated to allow the detection reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]
-
2. In Vitro P. falciparum Growth Inhibition Assay
This cell-based assay determines the efficacy of the inhibitors against the parasite in a culture of human red blood cells.
-
Principle: Parasite viability is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) after drug treatment.
-
Protocol Outline:
-
Synchronized ring-stage P. falciparum cultures are plated in 96-well plates.
-
The test compounds are added at various concentrations.
-
The plates are incubated for 72 hours under standard parasite culture conditions.
-
The amount of pLDH is quantified by adding a substrate and a chromogenic agent, and measuring the absorbance at a specific wavelength.
-
EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
3. Thermal Shift Assay (TSA)
TSA is used to confirm direct binding of an inhibitor to its target protein.
-
Principle: The binding of a ligand, such as an inhibitor, can stabilize the protein structure, leading to an increase in its melting temperature (Tm).
-
Protocol Outline:
-
Recombinant PfKRS1 is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The test compound is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, resulting in a sharp increase in fluorescence.
-
A shift in the Tm in the presence of the compound indicates direct binding.[5]
-
Visualizing Pathways and Workflows
PfKRS1 Signaling Pathway in P. falciparum
The following diagram illustrates the essential role of PfKRS1 in the parasite's cytoplasmic protein synthesis pathway.
Experimental Workflow for PfKRS1 Inhibition Assay
This diagram outlines the general steps involved in an in vitro assay to measure the inhibition of PfKRS1.
Conclusion
Both cladosporin and Compound 5 are potent inhibitors of PfKRS1, demonstrating the validity of this enzyme as an antimalarial target. While cladosporin was instrumental in the initial discovery and validation of PfKRS1 as a drug target, its poor metabolic stability makes it unsuitable for clinical development.[2] Compound 5 represents a significant advancement, retaining high potency and selectivity while exhibiting improved metabolic stability, a critical feature for a potential oral antimalarial drug.[2][3] Further development of PfKRS1 inhibitors, building on the knowledge gained from compounds like cladosporin and Compound 5, holds great promise for the discovery of novel and effective treatments for malaria.
References
- 1. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of PfKRS1 Inhibitors in Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel drug targets are critical in the fight against malaria, a disease caused by the parasite Plasmodium falciparum. One such validated target is the lysyl-tRNA synthetase (PfKRS1), an essential enzyme for protein synthesis in the parasite. Inhibition of PfKRS1 leads to parasite death, making it an attractive target for antimalarial drug development. This guide provides a comparative overview of the key experimental approaches used to validate the on-target engagement of PfKRS1 inhibitors, using the well-characterized inhibitor cladosporin and its analogs as illustrative examples.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from various assays used to validate the on-target engagement of PfKRS1 inhibitors.
Table 1: Biochemical Assays
| Assay Type | Parameter | Typical Value for Active Inhibitor | Reference |
| Luciferase ATP Consumption (Kinase-Glo) | IC50 | < 1 µM | [1] |
| Pyrophosphate Generation (EnzChek) | Ki | nM to low µM range | [1] |
| Transcreener AMP Assay | IC50 | 61 nM (for cladosporin) | [2] |
Table 2: Cellular and In-Cell Assays
| Assay Type | Parameter | Typical Value for On-Target Inhibitor | Reference |
| P. falciparum Growth Inhibition | EC50 | nM to low µM range | [1] |
| Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) | ΔTm | > 2°C increase in PfKRS1 stability | [3] |
| Isothermal TPP (iTPP) | Log2 Fold Change | Increased abundance of soluble PfKRS1 | [3] |
| Genetic Validation (Resistant Mutants) | Fold-shift in EC50 | > 5-fold increase for PfKRS1 mutants | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Biochemical Assays
These assays directly measure the inhibition of the recombinant PfKRS1 enzyme.
-
Luciferase ATP Consumption Assay (e.g., Kinase-Glo): This high-throughput screening assay measures the amount of ATP remaining after the first step of the aminoacylation reaction catalyzed by PfKRS1. A decrease in luminescence indicates ATP consumption and thus enzyme activity. Inhibitors of PfKRS1 will lead to a higher luminescence signal as less ATP is consumed.[1]
-
Pyrophosphate Generation Assay (e.g., EnzChek): This assay quantifies the production of pyrophosphate, a product of the aminoacylation reaction. The amount of pyrophosphate is measured spectrophotometrically. A decrease in signal indicates inhibition of PfKRS1.[1]
-
Transcreener AMP Assay: This fluorescence polarization-based assay detects the formation of AMP, another product of the aminoacylation reaction. Inhibition of PfKRS1 results in a lower AMP concentration and thus a change in the fluorescence polarization signal.[2]
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)
These methods assess target engagement within the complex environment of the cell or cell lysate.
-
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Workflow:
-
Treat parasite lysates or intact cells with the inhibitor or a vehicle control.
-
Heat the samples to a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Identify and quantify the amount of soluble PfKRS1 at each temperature using mass spectrometry (TPP) or Western blotting (CETSA).
-
-
Isothermal TPP (iTPP): A simplified version where samples are heated to a single, optimized temperature, and the relative abundance of soluble proteins is compared between treated and untreated samples.[3]
Genetic Validation
This approach confirms that the inhibitor's antiparasitic activity is mediated through PfKRS1.
-
Methodology:
-
Generate parasite lines that overexpress wild-type PfKRS1 or a mutated version of PfKRS1 (e.g., S344L) that is predicted to have lower affinity for the inhibitor.[3]
-
Determine the EC50 of the inhibitor against the wild-type and genetically modified parasite lines.
-
-
Interpretation: A significant increase in the EC50 value for the mutant or overexpressing lines compared to the wild-type line provides strong evidence of on-target engagement.[3]
Visualizing the Workflow and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying biological pathway.
Caption: PfKRS1 signaling pathway and point of inhibition.
Caption: Experimental workflow for validating on-target engagement.
Conclusion
Validating the on-target engagement of PfKRS1 inhibitors is a multi-faceted process that combines biochemical, cellular, and genetic approaches. While no single experiment is definitive, the convergence of evidence from these diverse methodologies provides a high degree of confidence that a compound's antimalarial activity is mediated through the inhibition of PfKRS1. This robust validation is a critical step in the development of new and effective treatments for malaria.
References
PfKRS1-IN-5: A Novel Antimalarial Agent and its Cross-Resistance Profile with Standard Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. PfKRS1-IN-5, a potent and selective inhibitor of the P. falciparum lysyl-tRNA synthetase (PfKRS1), represents a promising new class of antimalarials.[1][2] This guide provides a comparative analysis of this compound's cross-resistance profile with a panel of established antimalarial drugs, supported by hypothetical experimental data to illustrate its potential advantages in overcoming existing resistance mechanisms.
Introduction to this compound and Comparator Antimalarials
This compound targets a crucial enzyme in parasite protein synthesis, lysyl-tRNA synthetase (KRS), an enzyme family that is being explored as a drug target for malaria.[1][2] By inhibiting PfKRS1, the compound disrupts the parasite's ability to synthesize proteins, leading to its death. This mechanism of action is distinct from that of many currently used antimalarials.
For this comparative analysis, a panel of well-characterized antimalarial drugs with diverse modes of action was selected:
-
Chloroquine: A 4-aminoquinoline that interferes with heme detoxification in the parasite's food vacuole.
-
Artemisinin: An endoperoxide-containing sesquiterpene lactone that is thought to generate reactive oxygen species, leading to broad cellular damage.
-
Pyrimethamine: An antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme essential for nucleic acid synthesis.
-
Atovaquone: A ubiquinone analog that inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.[1]
Cross-Resistance Studies: Experimental Design and Hypothetical Data
To assess the potential for cross-resistance, a hypothetical study was designed using a laboratory-generated this compound-resistant P. falciparum line (PfKRS1-R) and its drug-sensitive parental counterpart (Pf-S). The in vitro susceptibility of both lines to this compound and the panel of known antimalarials was determined using a standardized SYBR Green I-based fluorescence assay.
Experimental Workflow
The experimental workflow for determining the 50% inhibitory concentrations (IC50s) and assessing cross-resistance is outlined below.
Caption: Experimental workflow for in vitro cross-resistance testing.
Hypothetical In Vitro Susceptibility Data
The following table summarizes the hypothetical IC50 values and calculated Resistance Index (RI) for this compound and the comparator drugs against the sensitive (Pf-S) and resistant (PfKRS1-R) parasite lines. The RI is calculated as the ratio of the IC50 of the resistant line to the IC50 of the sensitive line. An RI > 1 indicates some level of resistance.
| Drug | Mechanism of Action | Pf-S IC50 (nM) | PfKRS1-R IC50 (nM) | Resistance Index (RI) |
| This compound | PfKRS1 Inhibition | 5 | 250 | 50 |
| Chloroquine | Heme Detoxification Inhibition | 15 | 18 | 1.2 |
| Artemisinin | Oxidative Stress | 8 | 9 | 1.1 |
| Pyrimethamine | DHFR Inhibition | 50 | 55 | 1.1 |
| Atovaquone | Mitochondrial Electron Transport Inhibition | 2 | 2.5 | 1.25 |
Data Interpretation:
The hypothetical data demonstrates a high level of specific resistance to this compound in the PfKRS1-R line (RI = 50), as would be expected from the selection pressure. Importantly, this resistance does not confer cross-resistance to the other tested antimalarials, which all have RIs close to 1. This lack of cross-resistance suggests that the mechanism of resistance to this compound is unique and does not involve general drug efflux pumps or other multidrug resistance mechanisms that might affect the activity of other antimalarials.
Signaling Pathways and Drug Targets
The distinct mechanisms of action of this compound and the comparator drugs are visualized in the following diagram, highlighting their different cellular targets.
References
PfKRS1 S344L Mutation: A Comparative Guide to Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding of the inhibitor PfKRS1-IN-5 to wild-type Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) and the S344L mutant. The emergence of the S344L mutation has been identified as a key mechanism of resistance against inhibitors targeting PfKRS1, an enzyme crucial for the parasite's protein synthesis and survival.[1][2] Understanding the impact of this mutation on inhibitor binding is critical for the development of next-generation antimalarials that can overcome resistance.
Quantitative Analysis of Inhibitor Efficacy
The S344L mutation significantly reduces the efficacy of inhibitors targeting PfKRS1. The following table summarizes the half-maximal effective concentration (EC50) values for two key inhibitors, cladosporin and the optimized compound DDD01510706, against wild-type parasites and parasites overexpressing either the wild-type or the S344L mutant form of PfKRS1.
| Inhibitor | Parasite Line | EC50 (nM) | Fold Change in Resistance (vs. WT) |
| DDD01510706 | Wild-Type (NF54) | 253 ± 0.7 | - |
| PfKRS1 WT Overexpressing | 819 ± 42 | ~3.2 | |
| PfKRS1 S344L Overexpressing | 15,612 ± 1133 | ~61.7 | |
| Cladosporin | Wild-Type (NF54) | 70 ± 0.09 | - |
| PfKRS1 WT Overexpressing | 276 ± 7 | ~3.9 | |
| PfKRS1 S344L Overexpressing | 14,916 ± 1621 | ~213.1 |
Data sourced from a single biological replicate, composed of two technical replicates.[1][3]
The Mechanism of PfKRS1 Inhibition and Resistance
PfKRS1 is an essential enzyme that catalyzes the attachment of lysine to its corresponding tRNA, a critical step in protein synthesis.[2] Inhibitors such as cladosporin and its derivatives act by competing with ATP for binding in the enzyme's active site.[4][5] The S344 residue is located within this ATP-binding pocket.[1] The mutation from a smaller serine to a bulkier leucine residue at this position sterically hinders the binding of the inhibitor, leading to a significant decrease in binding affinity and consequently, drug resistance.
Below is a diagram illustrating the workflow for identifying and characterizing resistance to PfKRS1 inhibitors.
References
- 1. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diamond.ac.uk [diamond.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PfKRS1 Inhibitor Binding Modes: PfKRS1-IN-5 and Beyond
A deep dive into the binding mechanisms of PfKRS1-IN-5 and other key inhibitors targeting the lysyl-tRNA synthetase of Plasmodium falciparum, a critical enzyme for parasite survival. This guide provides a comparative analysis of their binding modes, supported by quantitative data and detailed experimental methodologies.
The quest for novel antimalarial drugs has identified the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) as a promising therapeutic target. Inhibition of this enzyme disrupts protein synthesis, leading to parasite death. A number of inhibitors have been identified, including the natural product cladosporin and a series of synthetic compounds, among which this compound (also referred to as compound 5) has shown significant promise.[1][2][3] This guide explores the distinct binding characteristics of this compound in comparison to other notable PfKRS1 inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and other relevant inhibitors, offering a clear comparison of their efficacy at both the enzymatic and cellular levels.
| Inhibitor | Target | Assay Type | IC50 | Ki | EC50 | Selectivity (HsKRS/PfKRS1) | Reference |
| This compound (Compound 5) | PfKRS1 | Kinase-Glo | 15 nM | - | - | 120-fold | [1][2] |
| PfKRS1 | EnzChek | 210 nM | 32 nM (vs. ATP) | - | - | [4] | |
| P. falciparum 3D7 | Cellular | - | - | 15 nM | 180-fold (HepG2/ P. falciparum) | [1][2] | |
| P. vivax liver schizonts | Cellular | - | - | 0.95 µM | - | [1] | |
| Cladosporin | PfKRS1 | Biochemical | 61 nM | - | - | >100-fold | [2][5] |
| P. falciparum | Cellular | - | - | 0.7 µM | - | [1] | |
| Compound 2 | PfKRS1 | Kinase-Glo | - | - | - | - | [1] |
| P. falciparum | Cellular | - | - | - | Similar to Cladosporin | [2] |
Binding Mode Analysis
X-ray crystallography and molecular dynamics simulations have provided detailed insights into the binding modes of these inhibitors within the ATP-binding pocket of PfKRS1.[1][6]
This compound (Compound 5): This inhibitor binds to the ATP binding site of PfKRS1.[4][6] Its binding is notably dependent on the presence of L-lysine, suggesting a codependent binding mechanism.[1][2] Molecular dynamics simulations indicate that L-lysine plays a crucial role in stabilizing the binding of compound 5.[1] The selectivity of this compound for the parasite enzyme over the human homolog (HsKRS) is attributed to two non-conserved residues in the active site.[1]
Cladosporin: This natural product also occupies the ATP binding pocket.[2][7] The isocoumarin moiety of cladosporin mimics the adenine ring of ATP, while the pyran system occupies the space of the ribose ring.[2] In silico docking studies predicted, and biochemical assays confirmed, that cladosporin's inhibition is competitive with ATP.[5]
Compound 2: As a screening hit and precursor to compound 5, compound 2 also binds to the ATP site of PfKRS1 in a manner that superimposes with cladosporin.[1][6]
The structural overlay of these inhibitors reveals a common strategy of targeting the ATP-binding site, but with subtle differences in their interactions that influence their potency and selectivity. The development of resistance through mutations in the binding pocket, such as the S344L mutation, can prevent inhibitor binding due to the introduction of a bulkier residue.[4][8]
Experimental Methodologies
The characterization of these inhibitors involved a suite of biochemical and biophysical assays.
Biochemical Assays for Enzyme Kinetics:
-
Kinase-Glo Assay: This luciferase-based assay measures ATP consumption and was used for high-throughput screening of inhibitors.[1][2] The reaction monitors the first stage of the aminoacylation reaction.[2]
-
EnzChek Pyrophosphate Assay: This assay monitors the generation of pyrophosphate, a product of the aminoacylation reaction, and was used for detailed kinetic characterization of the enzymes to determine parameters like Km and Ki.[1][2]
Thermal Shift Assay (TSA): This technique was employed to confirm the binding of inhibitors to PfKRS1. A significant shift in the melting temperature (ΔTm) of the protein in the presence of an inhibitor indicates direct binding. For both PfKRS1 and its Cryptosporidium parvum homolog (CpKRS), a marked increase in Tm was observed in the presence of L-lysine and the inhibitor, supporting the codependent binding mode.[1][2]
X-ray Crystallography: High-resolution crystal structures of PfKRS1 and CpKRS in complex with various inhibitors were determined to elucidate the precise binding modes.[1][6] These structures (e.g., PDB IDs 6HCU for PfKRS1:5, 6AGT for PfKRS1:Lys:2, and 4PG3 for PfKRS1:Lys:cladosporin) were instrumental in the structure-based design and optimization of the inhibitors.[1][4][6]
Molecular Dynamics (MD) Simulations: MD simulations were performed to understand the dynamics of inhibitor binding and to rationalize the selectivity of the compounds for PfKRS1 over HsKRS. These simulations highlighted the key role of L-lysine in stabilizing the binding of compound 5.[1]
Visualizing the Binding Pathway
The following diagram illustrates the general mechanism of PfKRS1 inhibition by compounds that target the ATP-binding site.
Caption: Competitive inhibition of PfKRS1 by ATP-site binders.
This guide provides a foundational understanding of the binding modes of this compound and other inhibitors, crucial for the ongoing development of novel and effective antimalarial therapies. The detailed comparison highlights the nuances in their mechanisms of action and provides a basis for future structure-guided drug design efforts.
References
- 1. pnas.org [pnas.org]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
PfKRS1-IN-5 selectivity profiling against a panel of human kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of PfKRS1-IN-5, a potent inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1). While a comprehensive screening against a broad panel of human kinases is not publicly available, this document summarizes the existing data on its selectivity against its human homolog and outlines the standard experimental procedures used for such assessments.
Selectivity Profile of this compound
The primary target of this compound is the lysyl-tRNA synthetase of P. falciparum, an essential enzyme for the parasite's protein synthesis and survival.[1] A critical aspect of its drug development potential is its selectivity against the human counterpart, lysyl-tRNA synthetase (HsKRS), to minimize potential toxicity.
Available data demonstrates that this compound exhibits significant selectivity for the parasite enzyme over the human homolog.
| Target | IC50 (µM) | Selectivity (HsKRS/PfKRS1) |
| PfKRS1 | 0.015 | ~120-fold |
| HsKRS | 1.8 |
Table 1: In vitro inhibitory activity of this compound against P. falciparum and human lysyl-tRNA synthetases.[2]
It is important to note that a broad kinase selectivity profile against a panel of human kinases for this compound has not been reported in publicly accessible literature. Such a screen would be a crucial step in preclinical development to identify potential off-target effects.
Experimental Workflows
Kinase Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound against a panel of human kinases.
References
Chimeric Cp/PfKRS Protein: A Powerful Tool for Validating Inhibitor Binding in Drug Discovery
A strategic approach to accelerating the development of novel antiparasitic agents.
In the quest for new treatments against devastating parasitic diseases like malaria and cryptosporidiosis, researchers face the challenge of efficiently identifying and optimizing potent drug candidates. A key target in this endeavor is the lysyl-tRNA synthetase (KRS), an essential enzyme for protein synthesis in these parasites. To overcome hurdles in studying the Plasmodium falciparum KRS (PfKRS), scientists have engineered a chimeric protein by incorporating key residues from PfKRS into the more structurally tractable KRS from Cryptosporidium parvum (CpKRS). This chimeric Cp/PfKRS protein has emerged as a valuable tool for validating inhibitor binding and guiding the structure-based design of new antiparasitic drugs.
This guide provides a comprehensive comparison of the use of the chimeric Cp/PfKRS protein with other alternatives, supported by experimental data. It also offers detailed protocols for key experiments and visual workflows to aid researchers in this field.
Performance Comparison: Chimeric Cp/PfKRS vs. Native Enzymes
The primary advantage of the chimeric Cp/PfKRS protein lies in its enhanced crystallizability, which facilitates the rapid acquisition of high-resolution crystal structures of the enzyme in complex with inhibitors[1]. This structural insight is crucial for understanding inhibitor binding mechanisms and for the rational design of more potent and selective compounds.
| Parameter | Chimeric Cp/PfKRS | Native PfKRS | Native CpKRS | Human KRS (HsKRS) |
| Primary Use | High-throughput structural studies to guide inhibitor optimization[1] | Initial screening and validation of inhibitors against P. falciparum[2][3] | Validation of inhibitors against C. parvum and pathogen hopping strategies[2][3] | Selectivity and toxicity screening[2][4] |
| Structural Tractability | High; readily produces high-quality crystals[1] | Lower; more challenging to crystallize | Moderate; more tractable than PfKRS[1] | High |
| Relevance to P. falciparum | High; active site mimics PfKRS[1] | Direct | Indirect | N/A (for selectivity) |
| Relevance to C. parvum | Indirect | Indirect | Direct | N/A (for selectivity) |
Inhibitor Binding and Potency Data
The chimeric Cp/PfKRS protein has been instrumental in characterizing the binding of various inhibitor classes, including cladosporin analogues and chromone-based compounds. The data below summarizes the activity of representative inhibitors against the parasite enzymes and for selectivity against the human orthologue.
| Compound | Target Enzyme | IC50 (µM) | EC50 (µM) | Binding Affinity (KD, µM) | Reference |
| Cladosporin | PfKRS | - | 0.001-0.01 | - | [5] |
| Cla-B | PfKRS | - | - | 7.5 | [5] |
| DDD01510706 | PfKRS | - | - | - | [6] |
| DDD489 | CpKRS | Potent (not specified) | C. parvum: <0.1, C. hominis: <0.1 | - | [4] |
| DDD508 | CpKRS | Potent (not specified) | C. parvum: <0.1, C. hominis: <0.1 | - | [4] |
| Compound 5 | PfKRS1 | 0.015 | P. falciparum 3D7: 0.27 | - | [3] |
| Compound 5 | HsKRS | 1.8 | HepG2: 49 | - | [3] |
Experimental Protocols
Thermal Shift Assay (TSA) for Inhibitor Binding
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating a stabilizing effect.
Methodology:
-
Prepare a reaction mixture containing 2 µM of the target KRS enzyme (e.g., PfKRS, CpKRS, or HsKRS) in a suitable buffer (e.g., 100 mM HEPES pH 7.4, 20 mM MgCl2, 1 mM DTT).
-
Add the test inhibitor at a final concentration of 20 µM. Include a control with no inhibitor. For assessing co-dependency, also include 2 mM L-lysine in separate reactions[2][5].
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein[2].
Aminoacylation Activity Inhibition Assay
This assay measures the enzymatic activity of KRS in charging tRNA with lysine and the inhibitory effect of test compounds.
Methodology:
-
Prepare a reaction mixture containing the KRS enzyme, L-lysine, ATP, and the cognate tRNA in a suitable buffer.
-
Add the test inhibitor at various concentrations (e.g., from 0.01 µM to 100 µM)[5].
-
Initiate the reaction and incubate at room temperature.
-
The enzymatic activity can be measured by quantifying the amount of pyrophosphate produced using a luciferase-based assay (e.g., Kinase-Glo)[7].
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time interaction between a ligand (inhibitor) and an analyte (protein), providing kinetic parameters like association (ka), dissociation (kd), and equilibrium dissociation constant (KD).
Methodology:
-
Immobilize the purified KRS protein onto a sensor chip (e.g., CM5 chip)[5].
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor.
-
After the association phase, flow the running buffer alone to monitor the dissociation of the inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetic model) to determine the ka, kd, and KD values[5].
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes and logical relationships in the use of the chimeric Cp/PfKRS protein for drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability required to achieve efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking PfKRS1-IN-5 Against Current Malaria Treatment Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This guide provides a comparative analysis of PfKRS1-IN-5, a novel drug candidate, against current frontline artemisinin-based combination therapies (ACTs). The information is intended to provide an objective overview supported by available preclinical data to aid in research and development decisions.
Executive Summary
This compound is a selective inhibitor of the Plasmodium falciparum cytosolic lysyl-tRNA synthetase (PfKRS1), an enzyme essential for parasite protein synthesis.[1][2][3] This novel mechanism of action presents a potential advantage in overcoming existing resistance to current antimalarials. Preclinical data demonstrates potent in vitro activity against P. falciparum and significant in vivo efficacy in a mouse model of malaria.[1][4] This guide will delve into the quantitative performance of this compound and compare it with standard ACTs, detail the experimental protocols used for these evaluations, and provide visual representations of its mechanism of action and relevant experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative current malaria treatments.
Table 1: In Vitro Efficacy and Selectivity
| Compound/Regimen | Target | P. falciparum Strain(s) | IC50 / EC50 (µM) | Cytotoxicity (EC50 in HepG2 cells, µM) | Selectivity Index (HepG2/P. falciparum) |
| This compound | PfKRS1 | 3D7 | 0.27[4] | 49[4] | >180 |
| Artemether | Multiple | K1 (resistant) | 0.0036 | >10 | >2777 |
| Lumefantrine | Heme detoxification | K1 (resistant) | 0.048 | >10 | >208 |
| Chloroquine | Heme detoxification | 3D7 (sensitive) | 0.0076 | >10 | >1315 |
Table 2: In Vivo Efficacy in Mouse Models
| Compound/Regimen | Mouse Model | Dosing Regimen | Efficacy Endpoint | Result |
| This compound | SCID mice with P. falciparum | 1.5 mg/kg, once daily for 4 days (oral) | ED90 (90% reduction in parasitemia) | Achieved at 1.5 mg/kg[1][2] |
| Artemether-Lumefantrine | P. berghei-infected mice | 6 mg/kg artemether + 36 mg/kg lumefantrine, twice daily for 3 days (oral) | Parasite clearance | Complete clearance |
Mechanism of Action of this compound
This compound acts by inhibiting the cytosolic lysyl-tRNA synthetase of P. falciparum (PfKRS1).[1][2][3] This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of the amino acid lysine to its corresponding tRNA. By blocking this action, this compound effectively halts protein production within the parasite, leading to its death.[1] This is distinct from the mechanisms of current antimalarials like artemisinins (thought to involve oxidative stress) and quinolones (which interfere with heme detoxification).
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum asexual blood stages.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compound is serially diluted in an appropriate solvent and then further diluted in culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, 200 µL of synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) is added to wells containing the serially diluted compound.
-
Incubation: The plate is incubated for 42-48 hours under the conditions described in step 1.
-
Growth Measurement: Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The fluorescence readings are normalized to drug-free controls, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a Mouse Model
Objective: To evaluate the in vivo efficacy of an antimalarial compound in a murine model of malaria.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used to support the growth of P. falciparum.[5][6]
-
Infection: Mice are infected intravenously with P. falciparum-infected human erythrocytes. Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Treatment: When parasitemia reaches a predetermined level (e.g., 1-2%), mice are randomized into treatment and vehicle control groups. The test compound is administered orally or via the desired route for a specified number of days (e.g., once daily for 4 days).[1][2]
-
Monitoring: Parasitemia is monitored daily during and after the treatment period.
-
Efficacy Determination: The reduction in parasitemia in the treated group is compared to the vehicle control group. The effective dose that reduces parasitemia by 90% (ED90) is determined from the dose-response curve.[5][6]
Caption: A typical workflow for antimalarial drug screening.
Comparison of Treatment Regimens
Current malaria treatment relies on Artemisinin-based Combination Therapies (ACTs).[7] These regimens combine a fast-acting artemisinin derivative with a longer-acting partner drug to ensure rapid parasite clearance and prevent the development of resistance.[7]
Caption: Comparison of treatment regimen approaches.
Conclusion
This compound represents a promising new antimalarial candidate with a novel mechanism of action that is effective against P. falciparum in preclinical models. Its distinct target, PfKRS1, offers a potential solution to the growing threat of resistance to current ACTs. Further development and clinical evaluation will be crucial to determine its ultimate role in the therapeutic arsenal against malaria. The data and methodologies presented in this guide provide a foundation for researchers and drug developers to objectively assess the potential of this compound and similar compounds.
References
- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ctegd.uga.edu [ctegd.uga.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
PfKRS1-IN-5: A Potent Inhibitor of Plasmodium falciparum Lysyl-tRNA Synthetase with Broad Activity Against Diverse Parasite Strains
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiplasmodial activity of PfKRS1-IN-5, a novel inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), against various parasite strains. This document summarizes key experimental data, details the methodologies employed, and offers a comparative analysis with other relevant compounds.
This compound, also identified in scientific literature as "compound 5" and "DDD01510706", has emerged as a promising antimalarial candidate. It targets the essential parasite enzyme PfKRS1, which is responsible for charging tRNA with lysine during protein synthesis, a critical process for parasite survival and proliferation.[1] Inhibition of this enzyme leads to the cessation of protein production and subsequent parasite death.
Comparative Activity Against P. falciparum Strains
This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and the comparator compound, cladosporin, against different parasite lines.
| Compound | Strain | EC50 (nM) | Reference |
| This compound (DDD01510706) | 3D7 | 15 | [2] |
| This compound (DDD01510706) | Dd2 | 368 ± 11 | [3] |
| Cladosporin | Dd2 | 115 ± 8 | [3] |
The data clearly indicates that this compound is highly effective against the drug-sensitive 3D7 strain. While its potency is reduced against the multidrug-resistant Dd2 strain, it remains in the nanomolar range, highlighting its potential to overcome existing drug resistance mechanisms. When compared to cladosporin, another known PfKRS1 inhibitor, this compound shows comparable, albeit slightly lower, activity against the Dd2 strain.
Experimental Protocols
The in vitro antiplasmodial activity of this compound and comparator compounds was primarily determined using the SYBR Green I-based fluorescence assay. This method is a widely accepted, high-throughput technique for assessing parasite growth inhibition.
In VitroP. falciparum Growth Inhibition Assay (SYBR Green I Method)
Objective: To determine the 50% inhibitory concentration (IC50) or effective concentration (EC50) of a compound against P. falciparum asexual blood stages.
Principle: This assay relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite proliferation.
Methodology:
-
P. falciparum Culture: Asexual stages of various P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+). The culture medium consists of RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and gentamicin, and the cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[4]
-
Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium to achieve the desired final concentrations.
-
Assay Setup: Synchronized ring-stage parasites are seeded into 96-well microplates at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%). The serially diluted compounds are then added to the wells. Control wells containing parasites with no drug and uninfected red blood cells are also included.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions to allow for parasite multiplication.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells and release the parasite DNA. A lysis buffer containing SYBR Green I is then added to each well.[4]
-
Fluorescence Reading: The plates are incubated in the dark to allow the dye to bind to the DNA. The fluorescence intensity is then measured using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.[5]
-
Data Analysis: The fluorescence readings are corrected for background fluorescence from uninfected red blood cells. The percentage of parasite growth inhibition is calculated for each compound concentration relative to the drug-free control. The EC50/IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
PfKRS1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of PfKRS1.
Principle: The activity of PfKRS1 can be measured by quantifying the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction. The EnzChek Pyrophosphate Assay Kit is a common method used for this purpose.
Methodology:
-
Recombinant Enzyme: Recombinant PfKRS1 is expressed and purified.[2]
-
Reaction Mixture: The assay is performed in a reaction buffer containing L-lysine, ATP, and the recombinant enzyme.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Detection: The reaction is initiated, and the production of PPi is continuously monitored by a coupled enzymatic reaction that results in a fluorescent or colorimetric output.[2]
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.
Visualizing the Mechanism of Action
To illustrate the mechanism of action of this compound, the following diagram depicts the inhibition of the protein synthesis pathway in P. falciparum.
Caption: Inhibition of PfKRS1 by this compound blocks protein synthesis in P. falciparum.
The following diagram illustrates the general experimental workflow for determining the antiplasmodial activity of compounds.
Caption: Workflow of the SYBR Green I-based in vitro antimalarial assay.
References
- 1. Taking aim at malaria: a target-based approach to drug design | Medicines for Malaria Venture [mmv.org]
- 2. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. iddo.org [iddo.org]
Comparative Analysis of PfKRS1-IN-5 and Other Protein Synthesis Inhibitors for Malaria Drug Development
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the global fight against malaria, the parasite's protein synthesis machinery has emerged as a critical target for novel chemotherapeutics. The development of resistance to frontline antimalarial drugs necessitates the exploration of new compounds with unique mechanisms of action. This guide provides a comparative analysis of PfKRS1-IN-5, a potent inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), and other prominent protein synthesis inhibitors. This objective comparison, supported by experimental data and detailed protocols, aims to inform research and drug development efforts in this vital area.
Introduction to Protein Synthesis Inhibition in Plasmodium falciparum
Protein synthesis is an essential process for the rapid growth and replication of P. falciparum within human red blood cells. This complex process involves multiple stages, each presenting a potential target for therapeutic intervention. Key targets include the aminoacyl-tRNA synthetases (aaRSs), which are responsible for charging tRNAs with their cognate amino acids, the ribosome, which catalyzes peptide bond formation, and various elongation factors that facilitate the translation process.[1] Inhibition of any of these steps can lead to a catastrophic failure in parasite proliferation.
Quantitative Comparison of Protein Synthesis Inhibitors
The following table summarizes the quantitative data for this compound and a selection of other protein synthesis inhibitors targeting different components of the P. falciparum translation machinery. The data includes the half-maximal inhibitory concentration (IC50) against the enzymatic target and the parasite, as well as the half-maximal cytotoxic concentration (CC50) against human cell lines, which indicates the inhibitor's selectivity.
| Inhibitor | Target | Mechanism of Action | PfKRS1 Enzymatic IC50 (nM) | P. falciparum Growth IC50 (nM) | Human Cell Line CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound (Compound 5) | Lysyl-tRNA Synthetase (PfKRS1) | Competitive inhibitor with respect to ATP[2] | 210[2] | ~250-400[3] | >10 (HepG2)[4] | >25-40 |
| Cladosporin | Lysyl-tRNA Synthetase (PfKRS1) | Inhibits PfKRS1[4] | 61[4] | 40-90[4] | >10 (HepG2)[4] | >111-250 |
| M5717 (DDD107498) | Elongation Factor 2 (PfeEF2) | Inhibits ribosome translocation[5][6] | 2 (WT-PfeEF2)[5] | 1 (3D7 strain)[5] | Not readily available | Not readily available |
| Emetine | 40S Ribosomal Subunit (E-site) | Blocks mRNA/tRNA translocation[7][8] | Not applicable | 47 (K1 strain)[9] | Not readily available | Not readily available |
| Doxycycline | Apicoplast 70S Ribosome (30S subunit) | Inhibits protein synthesis in the apicoplast[10] | Not applicable | 3,445 - 18,956 (field isolates)[11] | Not readily available | Not readily available |
| Cycloheximide | 80S Ribosome | Inhibits the translocation step in elongation[10] | Not applicable | 181[12] | Not readily available | Not readily available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of protein synthesis inhibitors.
Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay (Pyrophosphate Generation)
This assay measures the activity of aaRS enzymes by detecting the production of pyrophosphate (PPi), a byproduct of the amino acid activation step.
Principle: The aminoacylation reaction catalyzed by aaRSs proceeds in two steps, with the first step involving the hydrolysis of ATP to form an aminoacyl-adenylate intermediate and releasing PPi.[13][14] The released PPi is then cleaved by inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi), which can be quantified using a malachite green-based colorimetric detection method.[3][13]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the aaRS enzyme, its cognate amino acid, ATP, and tRNA in a suitable buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Initiate the reaction by adding one of the key components (e.g., ATP or tRNA).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
PPi Detection: Stop the reaction and add a solution containing inorganic pyrophosphatase. Incubate to allow for the conversion of PPi to Pi.
-
Colorimetric Reading: Add a malachite green-ammonium molybdate reagent. This will form a colored complex with the free phosphate.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.[13]
In Vitro Protein Synthesis Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the overall protein synthesis machinery of P. falciparum.
Principle: A lysate containing the translational machinery (ribosomes, tRNAs, initiation and elongation factors) from P. falciparum is used to translate a reporter mRNA, typically encoding a luciferase enzyme. The amount of functional protein produced is quantified by measuring the luciferase activity.[15][16]
Protocol:
-
Lysate Preparation: Prepare a translationally active lysate from synchronized P. falciparum cultures (e.g., trophozoite stage).
-
Reaction Setup: In a multi-well plate, combine the parasite lysate with an amino acid mixture, an energy source (ATP, GTP), and the reporter mRNA.
-
Compound Addition: Add the test inhibitors at a range of concentrations.
-
Incubation: Incubate the plate at 37°C to allow for translation to occur.
-
Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. It is commonly used to assess the cytotoxicity of compounds against human cell lines.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal that is proportional to the number of cells.[17][18]
Protocol:
-
Cell Seeding: Seed human cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to each well.
-
Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[18]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the CC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding and facilitates comparison.
Caption: Overview of protein synthesis in P. falciparum and the targets of various inhibitors.
References
- 1. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The delayed bloodstream clearance of Plasmodium falciparum parasites after M5717 treatment is attributable to the inability to modify their red blood cell hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]
- 8. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug repositioning as a route to anti-malarial drug discovery: preliminary investigation of the in vitro anti-malarial efficacy of emetine dihydrochloride hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Plasmodium falciparum specific translation inhibitors from the MMV Malaria Box using a high throughput in vitro translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. journals.asm.org [journals.asm.org]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 18. ch.promega.com [ch.promega.com]
Safety Operating Guide
Prudent Disposal Practices for Novel Chemical Entities in Research
Disclaimer: As no specific Safety Data Sheet (SDS) or disposal information is publicly available for a compound designated "PfKRS1-IN-5," this document provides general guidance for the proper disposal of novel chemical inhibitors used in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the manufacturer for the exact compound in use and adhere to all institutional and local environmental health and safety (EHS) guidelines.
Immediate Safety and Logistical Information
The proper disposal of any novel chemical entity, provisionally termed here as this compound, is a critical component of laboratory safety and environmental responsibility. The primary directive is to prevent the release of biologically active or hazardous materials into the environment. All disposal procedures should be conducted in accordance with established safety protocols and regulations.
Standard Operating Procedure for Disposal
Researchers must follow a systematic approach to the disposal of investigational compounds. The following steps outline a general protocol that should be adapted to the specific hazards and properties of the substance as detailed in its SDS.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. It will provide specific instructions from the manufacturer.
-
Identify Waste Category: Determine if the compound is considered hazardous waste. This is typically based on its properties (e.g., ignitability, corrosivity, reactivity, toxicity). Most novel drug-like molecules should be treated as hazardous chemical waste unless confirmed otherwise.
-
Segregate Waste: Do not mix different types of chemical waste. This compound waste should be collected in a designated, properly labeled, and sealed container. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "this compound" and its chemical structure if available), the concentration, and the date of accumulation.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in regular trash.
Quantitative Data Summary
Without a specific SDS for "this compound," a quantitative data table cannot be populated. Researchers should extract the following information from the compound-specific SDS to inform their risk assessment and disposal plan.
| Parameter | Value (to be sourced from specific SDS) | Units |
| Physical Properties | ||
| Molecular Weight | e.g., 450.5 | g/mol |
| Physical State | e.g., Solid, powder | - |
| Solubility | e.g., Soluble in DMSO | - |
| Toxicological Data | ||
| LD50 (Oral, Rat) | e.g., >2000 | mg/kg |
| Environmental Hazard | ||
| Aquatic Toxicity | e.g., Not classified | - |
| Disposal Considerations | ||
| RCRA Waste Code | e.g., U-listed or P-listed | - |
Experimental Protocols
The primary "experiment" in this context is the safe disposal of the chemical waste.
Methodology for Chemical Waste Disposal:
-
Personnel Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound waste.
-
Waste Collection:
-
For solid waste (e.g., unused compound, contaminated weighing paper), place directly into the designated hazardous waste container.
-
For liquid waste (e.g., stock solutions, experimental media containing the compound), pour carefully into a labeled, sealed, and compatible liquid waste container. Use a funnel to prevent spills.
-
For contaminated sharps (e.g., needles), dispose of them in a designated sharps container that is also labeled as containing the chemical waste.
-
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with the compound using an appropriate solvent or cleaning agent as recommended by the SDS or institutional guidelines. Collect the decontamination materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Workflow for the proper disposal of a laboratory chemical.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
